molecular formula C36H72N4O5 B13839926 Cyclosporin D-d4

Cyclosporin D-d4

Cat. No.: B13839926
M. Wt: 645.0 g/mol
InChI Key: LLBPSBFVMIUUCI-DWSJMULZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosporin D-d4 is a useful research compound. Its molecular formula is C36H72N4O5 and its molecular weight is 645.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H72N4O5

Molecular Weight

645.0 g/mol

IUPAC Name

butane;(E,3R,4R)-7,8,8,8-tetradeuterio-3-hydroxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-N-[(3S)-2-methyl-4-oxopentan-3-yl]oct-6-enamide

InChI

InChI=1S/C28H52N4O5.2C4H10/c1-12-13-14-19(8)25(34)24(27(36)30-22(17(4)5)20(9)33)32(11)28(37)23(18(6)7)31-26(35)21(29-10)15-16(2)3;2*1-3-4-2/h12-13,16-19,21-25,29,34H,14-15H2,1-11H3,(H,30,36)(H,31,35);2*3-4H2,1-2H3/b13-12+;;/t19-,21+,22+,23+,24?,25-;;/m1../s1/i1D3,12D;;

InChI Key

LLBPSBFVMIUUCI-DWSJMULZSA-N

Isomeric SMILES

[2H]/C(=C\C[C@@H](C)[C@H](C(C(=O)N[C@@H](C(C)C)C(=O)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)O)/C([2H])([2H])[2H].CCCC.CCCC

Canonical SMILES

CCCC.CCCC.CC=CCC(C)C(C(C(=O)NC(C(C)C)C(=O)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC)O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling in the Cyclosporin Family

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Cyclosporin D-d4

Cyclosporins are a class of cyclic, nonpolar oligopeptides with significant pharmacological properties, most notably immunosuppression.[1][2] Cyclosporin D, a metabolite of the well-known Cyclosporin A, is distinguished by a valine residue at the second position of its amino acid sequence.[3][4] While it exhibits weaker immunosuppressive activity compared to Cyclosporin A, it serves a critical role in research and clinical settings, particularly as an internal standard for the quantification of other cyclosporins.[4][5]

The introduction of stable isotopes, such as deuterium (²H or D), into a molecule like Cyclosporin D creates a "heavy-labeled" analog, in this case, this compound. This deuterated version is chemically identical to its unlabeled counterpart in terms of its biological and chemical reactivity. However, its increased mass allows it to be distinguished by mass spectrometry. This property is invaluable in pharmacokinetic studies and therapeutic drug monitoring, where precise quantification of a drug in a complex biological matrix is required.[6] The co-injection of a known concentration of the deuterated standard with a sample allows for highly accurate quantification of the unlabeled drug, correcting for variations in sample preparation and instrument response.

Chemical Structure of this compound

The core structure of Cyclosporin D is a cyclic peptide composed of 11 amino acids. The deuterated analog, this compound, maintains this fundamental structure with the specific incorporation of four deuterium atoms.

Location of Deuterium Labeling

Based on the systematic IUPAC nomenclature and information from technical data sheets, the four deuterium atoms in this compound are located on the terminal vinyl methyl and adjacent methylene groups of the C9 amino acid side chain, specifically at the 5 and 6 positions of the (1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl side chain.[7][8] This specific placement is a common strategy in isotopic labeling as it is less likely to influence the metabolic pathways of the molecule, a crucial aspect for its use as an internal standard.

The following diagram illustrates the relationship between the parent molecule and its deuterated analog.

G cluster_0 Molecular Relationship Cyclosporin_D Cyclosporin D (C63H113N11O12) Cyclosporin_D_d4 This compound (C63H109D4N11O12) Cyclosporin_D->Cyclosporin_D_d4  Isotopic Labeling (+4 Deuterium atoms)

Caption: Relationship between Cyclosporin D and its deuterated form.

2D Chemical Structure Representation

While a full 2D structure of this complex cyclic peptide is intricate, the key feature for this compound is the modification on the side chain of the amino acid at position 1. The IUPAC name, (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl-5,6,6,6-d4)..., confirms the location of the deuterium atoms.[7]

Molecular Formula and Weight

The molecular formula and weight are critical parameters for any chemical compound, especially for an internal standard used in quantitative analysis. For this compound, there are some variations in the reported values from different suppliers, which likely stem from differences in the starting material used for synthesis (Cyclosporin A vs. Cyclosporin D leading to a slight difference in one of the amino acid side chains, resulting in a C62 vs C63 backbone).

The most consistently reported molecular formula for Cyclosporin D is C63H113N11O12.[3][4][9] Consequently, the molecular formula for this compound would be C63H109D4N11O12.

The table below summarizes the key quantitative data for Cyclosporin D and its d4 variant.

CompoundMolecular FormulaMolecular Weight ( g/mol )Unlabeled CAS Number
Cyclosporin D C63H113N11O121216.6463775-96-2[3][4][9]
This compound C63H109D4N11O12~1220.66 - 1220.6963775-96-2[1][7][10][11]

It is important to note that some sources may list a molecular formula of C62H107D4N11O12 for a deuterated cyclosporin, which corresponds to Cyclosporin A-d4, not this compound.[8] Researchers should always verify the certificate of analysis for the specific lot of material being used to ensure the correct molecular weight is used in their calculations.

Conclusion

This compound is a vital tool for researchers and clinicians working with cyclosporin-based therapies. Its chemical structure is identical to Cyclosporin D, with the exception of four deuterium atoms strategically placed on a side chain. This isotopic labeling results in a molecule with a higher molecular weight, approximately 1220.67 g/mol , which is readily distinguishable by mass spectrometry. Understanding the precise chemical structure and molecular weight of this compound is paramount for its proper application as an internal standard, ensuring the accuracy and reliability of quantitative analytical methods.

References

  • Pharmaffiliates. Chemical Name : this compound. [Link]

  • Pharmaffiliates. Chemical Name : this compound. [Link]

  • Wikipedia. Ciclosporin. [Link]

  • Veeprho. Cyclosporin A-D4. [Link]

  • PubChem. Cyclosporin D | C63H113N11O12 | CID 5287819. [Link]

Sources

Navigating the Nuances of Cyclosporine Analogs: A Technical Guide to the Structural Differences Between Cyclosporin D-d4 and Cyclosporin A

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core structural distinctions between Cyclosporin D-d4 and the parent compound, Cyclosporin A. By elucidating these differences, we aim to provide a foundational understanding for their respective applications, particularly in the context of bioanalytical assays and pharmacokinetic studies.

Introduction: The Cyclosporine Family and the Imperative of Analytical Precision

Cyclosporin A is a potent calcineurin inhibitor and a cornerstone of immunosuppressive therapy, pivotal in organ transplantation and the management of autoimmune disorders.[1][2][3] It is a cyclic, non-ribosomal peptide composed of eleven amino acids, several of which are N-methylated, contributing to its unique pharmacological properties.[2] The clinical efficacy of Cyclosporin A is, however, constrained by a narrow therapeutic window and significant inter-individual pharmacokinetic variability, necessitating precise therapeutic drug monitoring (TDM).[2]

The cyclosporine family comprises a series of naturally occurring and synthetic analogs, each with variations in their amino acid sequence.[4] These subtle structural modifications can significantly impact their biological activity and metabolic profiles.[5][6] Among these is Cyclosporin D, a metabolite of Cyclosporin A with reduced immunosuppressive activity.[7] The deuterated variant, this compound, has emerged as a critical tool in the bioanalytical scientist's arsenal, serving as an ideal internal standard for the quantification of Cyclosporin A in biological matrices.[7][8] This guide will dissect the structural disparities between these molecules, providing clarity on the rationale behind the use of this compound in high-precision analytical methodologies.

The Core Structural Distinction: A Single Amino Acid Substitution

The fundamental structural difference between Cyclosporin A and Cyclosporin D lies in the amino acid residue at the second position of the cyclic peptide chain.

  • Cyclosporin A possesses α-aminobutyric acid (Abu) at position 2.[9]

  • Cyclosporin D features a Valine (Val) residue at this same position, making it the [Val]2-cyclosporine analog.[10][11]

This seemingly minor substitution of a hydrogen atom on the side chain of Abu with an isopropyl group in Valine has significant implications for the molecule's conformation and biological activity. While both are neutral, hydrophobic amino acids, the bulkier isopropyl group of valine can influence the overall three-dimensional structure of the peptide, which in turn affects its interaction with its biological targets, such as cyclophilin.[6]

Table 1: Comparative Structural and Biological Properties
FeatureCyclosporin ACyclosporin D
Amino Acid at Position 2 α-Aminobutyric acid (Abu)Valine (Val)
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂C₆₃H₁₁₃N₁₁O₁₂
Molecular Weight ~1202.6 g/mol [12]~1216.7 g/mol
Immunosuppressive Activity Potent[1]Weak (approximately 10% of Cyclosporin A)[7]
Primary Role Therapeutic AgentMetabolite, Internal Standard[7][8]

The Introduction of Deuterium: The "Heavy" Advantage of this compound

This compound is a synthetic, stable isotope-labeled version of Cyclosporin D. The "-d4" designation indicates that four hydrogen atoms (¹H) in the molecule have been replaced with their heavier isotope, deuterium (²H or D).

The key to understanding the utility of this compound lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond.[8][11] This increased bond strength makes the C-D bond less susceptible to enzymatic cleavage during metabolic processes.[11][13]

While the precise location of the four deuterium atoms in commercially available this compound can vary, a common site of deuteration is on the butenyl side chain of the unique amino acid, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), at position 1. This strategic placement is often in a region of the molecule susceptible to metabolism.

The practical implications of this deuteration are profound for bioanalytical applications:

  • Altered Metabolic Profile: The deuteration can slow down the metabolism of this compound compared to its non-deuterated counterpart.[11][13]

  • Co-elution with Analyte: In chromatographic separations, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), this compound exhibits nearly identical retention times to the analyte of interest, Cyclosporin A. This is because the substitution of hydrogen with deuterium results in a negligible change in polarity and molecular shape.

  • Distinct Mass-to-Charge Ratio (m/z): Despite co-eluting, this compound is easily distinguished from Cyclosporin A by a mass spectrometer due to its increased mass (an additional 4 Daltons). This clear mass difference is the cornerstone of its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) assays.

Diagram 1: Conceptual Workflow of LC-MS/MS Analysis Using a Deuterated Internal Standard

workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Blood, Plasma) Spiking Spike with This compound (IS) Biological_Sample->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LC_Column U/HPLC Column Extraction->LC_Column Injection Mass_Spectrometer Tandem Mass Spectrometer LC_Column->Mass_Spectrometer Elution Quantification Quantification (Analyte/IS Ratio) Mass_Spectrometer->Quantification

Caption: LC-MS/MS workflow for Cyclosporin A quantification.

Experimental Protocols: Differentiating and Quantifying Cyclosporine Analogs

The gold standard for the definitive identification and quantification of cyclosporines is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for detailed structural elucidation.[10]

Protocol: LC-MS/MS Method for the Quantification of Cyclosporin A using this compound as an Internal Standard

This protocol outlines a validated system for the accurate measurement of Cyclosporin A in a biological matrix.

1. Sample Preparation (Self-Validating through Internal Standard)

  • To 100 µL of whole blood, add 25 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) as the internal standard. The early addition of the internal standard corrects for variability in extraction efficiency and matrix effects.

  • Vortex briefly to mix.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol containing zinc sulfate). This step denatures proteins, releasing the drug into the solvent.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Separation

  • System: A validated UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). The C18 stationary phase provides the necessary hydrophobicity to retain and separate the cyclosporines.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid. The formic acid aids in the ionization of the analytes.

  • Gradient: A linear gradient from 50% B to 95% B over 3 minutes. This gradient effectively separates the cyclosporines from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 60 °C. Elevated temperature reduces viscosity and improves peak shape.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cyclosporin A: Precursor ion (Q1) m/z 1202.8 → Product ion (Q3) m/z (select a characteristic fragment, e.g., 1184.8).

    • This compound (IS): Precursor ion (Q1) m/z 1220.7 → Product ion (Q3) m/z (select a corresponding fragment, e.g., 1202.7).

  • The specificity of the MRM transitions ensures that only the ions of interest are detected, providing a highly selective and sensitive assay.

4. Data Analysis and Quantification

  • The peak areas of the MRM transitions for both Cyclosporin A and this compound are integrated.

  • A calibration curve is generated by plotting the ratio of the peak area of Cyclosporin A to the peak area of this compound against the known concentrations of Cyclosporin A standards.

  • The concentration of Cyclosporin A in the unknown samples is then calculated from this calibration curve.

Diagram 2: Structural Differences and Analytical Differentiation

structures cluster_cyclosporin_a Cyclosporin A cluster_cyclosporin_d Cyclosporin D cluster_cyclosporin_d_d4 This compound CsA Cyclosporin A ...-Abu-... m/z ≈ 1202.6 CsD Cyclosporin D ...-Val-... m/z ≈ 1216.7 CsA->CsD Abu → Val (at position 2) CsDd4 This compound ...-Val-... m/z ≈ 1220.7 Deuterated MeBmt Side Chain CsD->CsDd4 4 x ¹H → ²H (Deuteration)

Caption: Key structural and mass differences between the cyclosporine analogs.

Conclusion: The Right Tool for the Right Job

In the landscape of pharmaceutical analysis, precision is paramount. The structural differences between Cyclosporin A, Cyclosporin D, and this compound, though subtle, are of critical importance. The substitution of a single amino acid distinguishes the potent therapeutic agent from its less active metabolite. The strategic incorporation of deuterium in this compound transforms it into an indispensable tool for accurate bioanalysis. Understanding these nuances allows researchers and clinicians to employ the correct molecules for their intended purposes, ensuring the integrity of pharmacokinetic data and ultimately contributing to improved patient outcomes in immunosuppressive therapy.

References

  • Neuland Labs. (2021, December 1). Deuterated Drug Molecules: Perfecting the Gamechanger. Retrieved from [Link][8]

  • Hyung, S.-J., Feng, X., Che, Y., & Shapiro, M. J. (2014). Detection of conformation types of cyclosporin retaining intramolecular hydrogen bonds by mass spectrometry. Journal of The American Society for Mass Spectrometry, 25(7), 1246–1253.
  • Limbach, M. N., et al. (2021). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry, 64(21), 15672-15688.[9]

  • ResearchGate. Amino acid sequence of cyclosporins. Retrieved from [Link][10]

  • Hiestand, P. C., Gunn, H. C., Gale, J. M., Ryffel, B., & Borel, J. F. (1985). Comparison of the pharmacological profiles of cyclosporine, (Nva2)-cyclosporine and (Val2)dihydro-cyclosporine. Immunology, 55(2), 249–255.[11]

  • Wikipedia. Ciclosporin. Retrieved from [Link][12]

  • PubChem. Cyclosporin A. Retrieved from [Link][1]

  • Kahan, B. D. (1985). Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring.
  • NovoPro Bioscience Inc. Cyclosporin A peptide. Retrieved from [Link][3]

  • Graham, R. M. (1994). Cyclosporine: mechanisms of action and toxicity. Cleveland Clinic journal of medicine, 61(4), 308–313.[6]

  • Billich, A., & Zocher, R. (1987). Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor. The Journal of biological chemistry, 262(36), 17258–17259.
  • Expert Opinion on Drug Metabolism & Toxicology. Deuterated drugs; where are we now? Retrieved from [Link][13]

Sources

Physical Properties & Analytical Profiling of Deuterated Cyclosporin D

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Analytical Applications of Deuterated Cyclosporin D Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

Executive Summary

Cyclosporin D (CsD) is a naturally occurring analogue of the potent immunosuppressant Cyclosporin A (CsA), distinguished structurally by the substitution of Valine for


-aminobutyric acid (Abu)  at position 2.[] While CsD exhibits weaker immunosuppressive activity than CsA, it is a significant metabolite and process impurity (Impurity G) monitored during drug development. It is also a potent inhibitor of the P-glycoprotein (MDR1) efflux pump.[]

Deuterated Cyclosporin D (e.g., CsD-d


, CsD-d

)
represents a specialized class of stable isotope-labeled standards.[] Unlike the common use of native CsD as an internal standard (IS) for CsA quantification, deuterated CsD is engineered specifically to serve as the definitive Internal Standard for the accurate quantification of CsD itself in complex biological matrices. This guide details the physicochemical architecture, stability profiles, and mass spectrometric behavior of this critical reagent.

Molecular Architecture & Deuteration Strategy

Structural Homology

The core cyclosporin scaffold is a cyclic undecapeptide.[2] The differentiation between CsA and CsD lies at the AA2 position.

  • Cyclosporin A: AA2 = L-

    
    -aminobutyric acid (Abu).[]
    
  • Cyclosporin D: AA2 = L-Valine (Val).[]

This substitution introduces a single methylene (-CH


-) unit, increasing the lipophilicity and molecular weight by 14 Da relative to CsA.[]
Deuteration Sites

To prevent "scrambling" (loss of deuterium label during metabolism or ionization), deuteration is typically targeted at metabolically stable methyl groups on the amino acid side chains.

  • Common Target: The N-methyl groups of the peptide backbone or the terminal methyls of the Valine/Leucine residues.

  • Kinetic Isotope Effect (KIE): Deuteration at metabolic "soft spots" (e.g., sites of hydroxylation) can stabilize the molecule, but for use as an Internal Standard, the goal is chemical equivalence with a mass shift sufficient to avoid isotopic overlap (crosstalk) with the natural analyte.

CsStructure CsA Cyclosporin A (AA2 = Abu) CsD Cyclosporin D (AA2 = Val) CsA->CsD +CH2 (Methylation) Deuterated Deuterated CsD (Val-d3 or d12) CsD->Deuterated + Deuterium Labeling (Mass Shift)

Figure 1: Structural progression from Cyclosporin A to Deuterated Cyclosporin D.

Physicochemical Profile

The physical properties of deuterated Cyclosporin D are largely dictated by the parent CsD molecule. Isotopic substitution (H


 D) has a negligible effect on macroscopic properties like melting point or solubility but profoundly alters mass spectral properties.
Comparative Physical Data
PropertyCyclosporin A (Parent)Cyclosporin D (Target)Deuterated CsD (Standard)
CAS Registry 59865-13-363775-96-2N/A (Custom Synthesis)
Formula C

H

N

O

C

H

N

O

C

H

D

N

O

Molecular Weight 1202.61 g/mol 1216.64 g/mol 1216.64 +

(approx.)[]
Melting Point 148–151 °C148–151 °C148–151 °C
Solubility (Water) 0.04 mg/mL (Poor)< 0.04 mg/mL (Very Poor)Identical to Parent
Solubility (Organic) Soluble in MeOH, EtOH, DMSO, AcetoneSoluble in MeOH, EtOH, DMSO, AcetoneIdentical to Parent
LogP (Lipophilicity) ~2.92> 3.0 (More Lipophilic)~3.0 (Slight reduction due to C-D bond shortening)
Appearance White Prismatic NeedlesWhite Solid/PowderWhite Solid/Powder
Solubility & Stability Insights
  • Solvent Choice: Like all cyclosporins, Deuterated CsD is highly lipophilic. Stock solutions should be prepared in pure DMSO or Methanol . Avoid aqueous buffers for stock preparation to prevent precipitation.

  • Hygroscopicity: The powder is slightly hygroscopic. Store desiccated at -20°C.

  • Solution Stability: Stable in Methanol/Acetonitrile at -20°C for >12 months.[] Degradation (ring opening) can occur at pH < 2 or pH > 12.[]

Analytical Characterization (LC-MS/MS)

This is the primary application domain for Deuterated CsD. It serves as the Internal Standard (IS) to normalize matrix effects, extraction efficiency, and ionization variability when quantifying CsD levels.

Mass Spectrometry Parameters

Deuterated CsD is detected using Electrospray Ionization (ESI) in positive mode. Due to the cyclic peptide structure, it readily forms ammoniated adducts


 or sodiated adducts 

, often more abundantly than the protonated ion

.[]
  • Ionization Source: ESI (+)

  • Precursor Ion:

    
     or 
    
    
    
    (Method dependent)[]
  • Common Transitions (Example for CsD-d3):

    • Q1 Mass: 1219.6 (Parent + 3 Da)[]

    • Q3 Mass: Fragment specific (typically loss of a side chain).

Chromatographic Behavior

Deuterium substitution can cause a slight retention time shift (usually eluting slightly earlier than the non-deuterated parent on Reverse Phase C18 columns) due to the slightly lower lipophilicity of the C-D bond compared to C-H.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex).[]

  • Mobile Phase: Gradient of Ammonium Formate (aq) and Acetonitrile/Methanol.

  • Temperature: 50–60°C (Elevated temperature improves peak shape for cyclosporins by increasing the rate of interconversion between conformers).

Experimental Protocols

Protocol 1: Preparation of Master Stock Solutions
  • Objective: Create a stable calibrator source.

  • Causality: Weighing small amounts (<1 mg) introduces error.[] Gravimetric preparation with a larger mass into a volatile-free solvent (DMSO) ensures accuracy.[]

  • Weighing: Accurately weigh 1.0 mg of Deuterated Cyclosporin D into a glass vial.

  • Dissolution: Add 1.0 mL of DMSO (dimethyl sulfoxide). Vortex for 1 minute.

    • Note: DMSO is chosen over Methanol for the primary stock to prevent evaporation concentration changes during storage.

  • Verification: Sonicate for 5 minutes to ensure complete dissolution of the crystal lattice.

  • Storage: Aliquot into amber glass vials. Store at -80°C. (Stability: 2 years).

Protocol 2: High-Throughput LC-MS/MS Workflow
  • Objective: Quantify CsD in human whole blood using Deuterated CsD as IS.

  • Self-Validating Step: The IS is added before protein precipitation to track recovery losses.[]

LCMS_Workflow Step1 Sample Prep 50 µL Whole Blood Step2 IS Addition Add 10 µL Deuterated CsD (100 ng/mL) Step1->Step2 Normalization Step3 Precipitation Add 150 µL ZnSO4/MeOH (80:20) Vortex 30s Step2->Step3 Protein Removal Step4 Centrifugation 13,000 rpm, 5 min, 4°C Step3->Step4 Phase Separation Step5 LC Separation Inject Supernatant on C18 (60°C Column Temp) Step4->Step5 Clarified Extract Step6 MS/MS Detection MRM Mode Step5->Step6 Quantification

Figure 2: Analytical workflow for Cyclosporin D quantification.[][3]

Biological Context & Safety

While primarily an analytical tool, understanding the biological activity of the parent CsD is vital for safety handling.

  • MDR1 Inhibition: CsD is a potent inhibitor of P-glycoprotein. It can alter the pharmacokinetics of co-administered drugs.[2]

  • Toxicity: Although less immunosuppressive than CsA, CsD is cytotoxic at high concentrations. Handle as a hazardous chemical (wear PPE, use fume hood).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6436250: Cyclosporin D. Available at: [Link][]

  • Lensmeyer, G. L., et al. (1995). Therapeutic monitoring of cyclosporine A and its metabolites.[3]Clinical Chemistry . (Discusses the use of CsD as an internal standard and the need for specific monitoring).

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Application Note. Available at: [Link][]

Sources

Advanced Characterization and Application of Cyclosporin D-d4: Isotopic Purity and Bioanalytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclosporin D-d4 (CsD-d4) represents a specialized stable isotope-labeled internal standard (SIL-IS) utilized primarily in the quantitative bioanalysis of cyclosporins via LC-MS/MS. While Cyclosporin A (CsA) is the primary therapeutic agent in this class, Cyclosporin D (Val2-Cyclosporin A) serves as both a minor metabolite and a distinct structural analog.

The utilization of a "d4" label—typically incorporating four deuterium atoms—introduces a mass shift of +4 Da. This guide addresses the critical challenge of isotopic purity : ensuring the labeled standard does not contain significant levels of unlabeled (d0) species, which would otherwise cause isobaric interference and falsify quantitation data at the Lower Limit of Quantitation (LLOQ).

Part 1: Molecular Architecture and Labeling Strategy

Structural Distinction: CsA vs. CsD

To understand the internal standard, one must first define the analyte. Cyclosporins are cyclic undecapeptides.[1][2] The primary difference lies at amino acid position 2:

  • Cyclosporin A (CsA): Contains L-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -aminobutyric acid (Abu) at position 2.
    
  • Cyclosporin D (CsD): Contains L-Valine (Val) at position 2.

Deuterium Incorporation Strategy

For CsD-d4, the deuterium label is most robustly introduced into the side chain of the Position 2 Valine or via N-methylation sites that are resistant to metabolic exchange.

  • Target Mass Shift: +4.025 Da (approx).

  • Formula:

    
     (assuming Val-d4 or similar labeling).
    
  • Monoisotopic Mass: ~1206.9 Da (vs. ~1202.8 Da for unlabeled CsD).

Critical Insight: The +4 Da shift is the minimum recommended separation for high-mass molecules like cyclosporins. Due to the high number of carbon atoms (60+), the natural isotope abundance of


 creates a significant "M+1", "M+2", and "M+3" envelope. A +4 shift barely clears the M+4 isotope of the native analyte, necessitating high isotopic purity.

Part 2: The Physics of Isotopic Purity vs. Enrichment

It is vital to distinguish between three related but distinct quality attributes.

ParameterDefinitionCriticality in LC-MS
Chemical Purity The % of the sample that is chemically Cyclosporin D (regardless of isotopes).High impurities cause ion suppression/matrix effects.
Isotopic Enrichment The average % of deuterium atoms at the specific labeling sites (e.g., 98 atom % D).Determines the yield of the desired d4 species.
Isotopic Purity (d0 Contribution) The specific absence of the unlabeled (d0) isotopologue.CRITICAL. d0 species in the IS appear as the native analyte, causing positive bias.
The "d0 Contribution" Phenomenon

In trace analysis (e.g., <5 ng/mL), even 0.1% of d0 in your Internal Standard can double the signal of the analyte, causing massive errors.

Calculation of Allowable Interference: According to FDA/EMA Bioanalytical Method Validation (BMV) guidelines, the IS response in the blank must not exceed 5% of the average IS response . More importantly, the interference from the IS at the analyte's retention time must not exceed 20% of the LLOQ .

Part 3: Analytical Validation Protocols

Protocol A: Determination of Isotopic Distribution via HRMS

Purpose: To quantify the exact ratio of d0, d1, d2, d3, and d4 species prior to method validation.

Equipment: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).

  • Sample Prep: Dissolve CsD-d4 reference standard in 50:50 Methanol:Water to 1 µg/mL.

  • Infusion: Direct infusion at 10 µL/min (avoid column effects).

  • Acquisition: Acquire profile data in ESI+ mode (m/z 1100–1300).

  • Deconvolution:

    • Extract the theoretical isotope cluster for Native CsD (

      
      ).
      
    • Overlay with the observed CsD-d4 spectrum.

    • Calculate the Isotopic Purity using the peak intensities (

      
      ):
      
      
      
      
    • Pass Criteria:

      
       must be 
      
      
      
      relative to
      
      
      .
Protocol B: LC-MS/MS Bioanalytical Workflow

Purpose: Quantitation of CsD in human whole blood using CsD-d4 as IS.

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 50 µL Whole Blood into a 1.5 mL tube.

  • Step 2: Add 200 µL Precipitating Solution (Zinc Sulfate 0.1M in MeOH:Water 80:20) containing CsD-d4 IS (50 ng/mL) .

    • Why ZnSO4? Cyclosporins bind heavily to erythrocytes (cyclophilin). ZnSO4 lyses cells and precipitates proteins efficiently, releasing the drug.

  • Step 3: Vortex vigorously (2 min) and Centrifuge (13,000 rpm, 5 min).

  • Step 4: Inject 10 µL of supernatant.

2. LC Conditions:

  • Column: C18 heated to 60°C (High temp reduces peak broadening common with cyclosporin rotamers).

  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water.

    • B: 10mM Ammonium Formate in MeOH/Acetonitrile (90:10).

  • Gradient: Steep ramp (50% B to 95% B in 2 mins).

3. MS/MS Transitions (MRM):

  • Analyte (CsD):

    
     (Loss of water/ammonia adducts) or specific fragment.
    
  • Internal Standard (CsD-d4):

    
    .
    
  • Note: Cyclosporins primarily form

    
     or 
    
    
    
    adducts. The ammonium adduct is preferred for fragmentation.

Part 4: Visualization of Workflow & Logic

Diagram 1: Isotopic Purity Validation Logic

This diagram illustrates the decision tree for accepting a batch of CsD-d4 based on mass spectral analysis.

IsotopicValidation Start Synthesize CsD-d4 (Target +4 Da) HRMS High-Res MS Analysis (Orbitrap/Q-TOF) Start->HRMS Calc Calculate Isotopologue Distribution (d0, d1, d2, d3, d4) HRMS->Calc CheckD0 Check d0 Contribution (Is d0 intensity > 0.5% of d4?) Calc->CheckD0 Fail FAIL: Recrystallize or Resynthesize CheckD0->Fail Yes (High d0) Validation Interference Check (Blank Matrix + IS only) CheckD0->Validation No (Pure) Pass PASS: Proceed to Method Validation FinalCheck Analyte Channel Signal < 20% of LLOQ? Validation->FinalCheck FinalCheck->Pass Yes FinalCheck->Fail No (Interference)

Caption: Logic flow for validating the isotopic purity of this compound before use in regulated bioanalysis.

Diagram 2: The "Cross-Talk" Interference Mechanism

Visualizing how impure IS leads to quantitation errors.

CrossTalk IS_Sol IS Spiking Solution (CsD-d4) Impurity Impurity: d0-CsD (Unlabeled) IS_Sol->Impurity 0.5% Contamination Pure Pure: d4-CsD (Labeled) IS_Sol->Pure 99.5% MS_Source ESI Source Impurity->MS_Source Pure->MS_Source Chan_Analyte Channel 1: Analyte (m/z 1202.8) MS_Source->Chan_Analyte d0 ions Chan_IS Channel 2: IS (m/z 1206.8) MS_Source->Chan_IS d4 ions Result Result: Falsely Elevated Analyte Conc. Chan_Analyte->Result

Caption: Mechanism of "Cross-Talk" where d0 impurities in the Internal Standard masquerade as the analyte.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hermann, R., et al. (2021). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Cyclosporin D in Whole Blood using Cyclosporin D-d4 as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the high-sensitivity quantification of Cyclosporin D (CsD) , a primary metabolite and structural congener of the immunosuppressant Cyclosporin A (CsA), using its stable isotope-labeled analog Cyclosporin D-d4 (CsD-d4) as the Internal Standard (IS).[1]

While CsA is the primary therapeutic target, monitoring metabolites like CsD (Valine-2-cyclosporine) is increasingly relevant for understanding complex pharmacokinetics, nephrotoxicity profiles, and manufacturing impurity thresholds.[1] This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a heated electrospray ionization (ESI) source.[1]

Key Technical Differentiator: Unlike general protocols that use CsA-d12 for all cyclosporin congeners, this protocol employs the exact structure-matched IS (CsD-d4).[1] This provides superior correction for matrix effects and retention time shifts specific to the CsD lipophilicity profile, ensuring scientific rigor in metabolite quantification.

Chemical & Physical Properties[1][2]

Understanding the analyte's behavior is the foundation of this protocol. Cyclosporins are cyclic undecapeptides with poor water solubility and a tendency to form multiple conformational rotamers, leading to peak broadening if not managed thermally.

PropertyAnalyte: Cyclosporin D (CsD)Internal Standard: this compound
CAS Number 63775-96-2N/A (Isotope Analog)
Molecular Formula


Monoisotopic Mass ~1215.86 Da~1219.88 Da
Key Structural Diff. Valine at position 2 (vs.

-aminobutyric acid in CsA)
Deuterium labeling (typically

-Leu or similar)
Polarity Highly Lipophilic (LogP > 3)Highly Lipophilic
Ionization Preference ESI (+), forms

and

ESI (+), forms

Critical Mechanistic Insight: Cyclosporins possess high affinity for alkali metal ions.[1] In the absence of ammonium ions, they form stable Sodium adducts (


) which fragment poorly, reducing sensitivity.[1] This protocol mandates Ammonium Formate/Acetate  in the mobile phase to force the formation of Ammoniated adducts (

), which yield consistent fragmentation.[1]

Reagents & Equipment

Chemicals[1][2][3][4][5][6][7]
  • Cyclosporin D Ref Standard: >98% purity.[1][2]

  • This compound Internal Standard: >98% isotopic purity.[1]

  • LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN). [1]

  • Ammonium Formate (1M stock).

  • Zinc Sulfate Heptahydrate (

    
    ). [1]
    
  • Whole Blood Matrix: EDTA or Heparinized (matched to study samples).

Instrumentation[1][4][8]
  • LC System: UHPLC capable of 600 bar backpressure.

    • Requirement: Column oven capable of maintaining 60°C ± 1°C .

  • MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS, or Agilent 6495).[1]

  • Column: C18 Solid Core or Hybrid Particle.[1]

    • Recommended: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]

Sample Preparation Protocol

Cyclosporins are heavily sequestered inside Red Blood Cells (RBCs) via cyclophilin binding.[1] Simple plasma extraction yields <50% recovery.[1] Cell lysis is mandatory. [1]

Preparation of Solutions[7]
  • Precipitating Reagent: 0.1 M Zinc Sulfate in Water / Methanol (20:80 v/v).

    • Why Zinc Sulfate? It acts as a potent lysing agent and aids in protein flocculation better than organic solvent alone.

  • Internal Standard Spiking Solution (IS-Spike): Dilute CsD-d4 stock to 50 ng/mL in 50% Methanol.

Extraction Workflow (Step-by-Step)

ExtractionWorkflow cluster_0 Lysis & Precipitation cluster_1 Separation Step1 Aliquot 100 µL Whole Blood (Calibrator/Patient) Step2 Add 20 µL IS-Spike (CsD-d4) Vortex 10 sec Step1->Step2 Step3 Add 300 µL Precipitating Reagent (ZnSO4 / MeOH) Step2->Step3 Step4 Vortex Aggressively (2 min) Ensure full clot disruption Step3->Step4 Critical Lysis Step Step5 Centrifuge @ 14,000 x g 10 mins @ 4°C Step4->Step5 Step6 Transfer Supernatant to Vial Step5->Step6

Figure 1: Whole blood protein precipitation workflow optimized for Cyclosporin recovery.

LC-MS/MS Method Conditions

Chromatography[1][3][5][7][8][9][10][11]
  • Column Temperature: 60°C (Critical).

    • Reasoning: At room temperature, the interconversion rate between cyclosporin rotamers is slow (on the NMR/LC timescale), causing peak splitting or broadening.[1] Heating to 60°C accelerates this exchange, sharpening the peak into a single Gaussian distribution.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for Cyclosporins as it provides better solvation of the cyclic peptide structure.

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 50 0.5
0.50 50 0.5
2.00 95 0.5
3.50 95 0.5
3.60 50 0.5

| 5.00 | 50 | 0.5 |[1]

Mass Spectrometry Settings[1][4][7][8][10][11]
  • Ionization: ESI Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][3][4]

  • Source Temp: 400°C - 500°C (High heat needed to desolvate these large molecules).[1]

MRM Transitions: Note: Exact masses may vary slightly based on the specific deuteration pattern of your CsD-d4 vendor. Always tune.

AnalytePrecursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)
Cyclosporin D 1233.9 (

)
1216.9 (

)
Quantifier15 - 25
1233.9 (

)
156.1 (Immonium)Qualifier45 - 60
CsD-d4 (IS) 1237.9 (

)
1220.9 (

)
Quantifier15 - 25

Technical Note on Transitions: The transition from the ammoniated adduct (


) to the protonated molecule (

) via loss of ammonia (

) is often the most intense and robust transition for cyclosporins, despite being a "pseudo-fragmentation."[1] The high-energy fragmentation to

156 (MeBmt residue) is specific but often lower intensity.[1]

Logic & Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following controls must be embedded in the run:

  • IS Response Monitoring:

    • Plot the absolute peak area of CsD-d4 across the entire run.

    • Acceptance: No trend lines.[1] Variations >30% indicate matrix suppression (likely phospholipids eluting late) or injection failure.[1]

  • Adduct Ratio Check:

    • During method development, monitor the

      
       channel.[1] If Sodium adducts exceed 10% of the Ammonium adduct signal, the mobile phase buffer is insufficient, or the glassware is contaminated with sodium.
      
  • Linearity & Carryover:

    • Range: 10 ng/mL – 2000 ng/mL.

    • Carryover: Inject a blank immediately after the Upper Limit of Quantification (ULOQ).[1] Carryover must be <20% of the Lower Limit of Quantification (LLOQ).[1]

ValidationLogic Data Raw Data Acquisition IS_Check Check IS Area Stability (+/- 20% mean) Data->IS_Check RT_Check Check Retention Time (Drift < 0.1 min) Data->RT_Check Ratio_Check Ion Ratio (Quant/Qual) Within 15% Data->Ratio_Check Result Valid Quantitation IS_Check->Result Pass Fail Flag for Re-injection IS_Check->Fail Fail RT_Check->Result Pass RT_Check->Fail Fail

Figure 2: Automated data validation logic flow.

References

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Brief.[1][5] Link

  • K.A. Jorgensen et al. Calcineurin phosphatase activity and immunosuppression. Scand. J. Immunol. 57(2), 93-98 (2003).[1] (Context on Cyclosporin mechanism). Link

  • Cayman Chemical. Cyclosporin D Product Information & Mass Spectrometry Data.[1] (Structural verification).[1][6] Link

  • Agilent Technologies. Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood. Application Note 5991-6228EN.[1] Link

  • B. Vollenbroeker et al. Determination of cyclosporine and its metabolites in blood via HPLC-MS. Transplant.[1][7][5][3][8] Proc. 37(4), 1741-1744 (2005).[1] Link

Sources

Application Note: High-Throughput Quantification of Cyclosporin D-d4 from Human Whole Blood for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Precise Cyclosporin Monitoring

Cyclosporin A is a potent calcineurin inhibitor and a cornerstone immunosuppressive agent in solid organ transplantation and for treating various autoimmune diseases.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is indispensable to optimize dosing, ensuring therapeutic efficacy while minimizing the risk of toxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM, offering superior specificity, sensitivity, and accuracy compared to immunoassays, which can suffer from cross-reactivity with metabolites.[1][3]

The use of a stable isotope-labeled internal standard is paramount for accurate quantification in LC-MS/MS. A deuterated internal standard, such as Cyclosporin D-d4, is chemically almost identical to the analyte of interest (Cyclosporin A) and co-elutes chromatographically.[4] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which is crucial for the precision and reliability of the assay.[4][5]

This application note provides detailed protocols for two robust and widely adopted extraction methodologies for this compound from human whole blood: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) . The causality behind each step is explained to provide a deeper understanding of the entire workflow, from sample preparation to analysis.

The Importance of a Deuterated Internal Standard

The fundamental principle behind using a deuterated internal standard like this compound is to add a known quantity of this standard to every sample, calibrator, and quality control at the beginning of the extraction process.[6] Because this compound and the analyte have nearly identical chemical and physical properties, any loss of analyte during the extraction, or any suppression of the ionization in the mass spectrometer, will be mirrored by a proportional loss or suppression of the internal standard.[4] The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby correcting for these potential sources of error and ensuring high accuracy and precision.[4]

Method 1: Protein Precipitation (PPT) - A High-Throughput Approach

Protein precipitation is a rapid and straightforward method for sample clean-up, making it highly suitable for high-throughput clinical settings.[1][7] The principle involves the addition of an organic solvent or a salt solution to denature and precipitate the abundant proteins in the whole blood matrix, which would otherwise interfere with the analysis.[8]

Rationale for Reagent Selection
  • Acetonitrile and Zinc Sulfate: This combination is highly effective for precipitating blood proteins.[9] Acetonitrile disrupts the hydration shell of proteins, leading to their denaturation and precipitation. Zinc sulfate acts as a Lewis acid, aiding in the precipitation process and leading to a more compact protein pellet upon centrifugation.[7][10]

  • Methanol: Often used in conjunction with or as an alternative to acetonitrile, methanol is also an effective protein precipitating agent.[7]

Experimental Protocol: Protein Precipitation
  • Sample Preparation: Allow all whole blood samples (stored at -20°C or -80°C), calibrators, and quality controls to thaw completely at room temperature. Vortex mix for 10-20 seconds to ensure homogeneity.[7]

  • Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the whole blood sample.[9][11]

  • Internal Standard Spiking: Add a specific volume of the this compound working solution to each tube. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

  • Precipitation: Add 400 µL of a precipitating solution (e.g., 80:20 methanol:2% zinc sulfate in water or acetonitrile with 0.5 M ZnSO4) to each tube.[7][9]

  • Vortexing: Cap the tubes and vortex vigorously for 20-30 seconds to ensure complete mixing and protein precipitation.[7][11]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at room temperature to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 Thaw & Vortex Whole Blood Sample s2 Aliquot 100 µL s1->s2 s3 Spike with This compound IS s2->s3 e1 Add 400 µL Precipitating Agent (e.g., ACN/ZnSO4) s3->e1 e2 Vortex Vigorously (20-30s) e1->e2 e3 Centrifuge (14,000 rpm, 10 min) e2->e3 e4 Transfer Supernatant e3->e4 a1 Inject into LC-MS/MS e4->a1

Caption: Workflow for this compound extraction using Protein Precipitation.

Quantitative Data Summary for PPT
ParameterTypical ValueReference
Sample Volume100 µL[9][11]
Precipitating AgentAcetonitrile/Methanol with Zinc Sulfate[7][9]
Agent to Sample Ratio4:1 (v/v)[7]
Centrifugation14,000 rpm for 10 min[7]
Linearity Range10 - 2000 ng/mL[12]
Precision (%CV)< 15%[13]
Accuracy (%Bias)± 15%[13]

Method 2: Solid-Phase Extraction (SPE) - For Enhanced Cleanliness

Solid-Phase Extraction (SPE) is a more selective sample preparation technique that yields a cleaner extract compared to PPT.[14] This can be advantageous for minimizing matrix effects and improving the longevity of the analytical column and mass spectrometer. The principle of SPE involves partitioning the analyte and interferences between a solid stationary phase and a liquid mobile phase.[14]

Rationale for SPE Sorbent and Solvent Selection
  • C18 Sorbent: A C18 (octadecyl) reversed-phase sorbent is commonly used for the extraction of non-polar compounds like cyclosporin from an aqueous matrix like blood.[15][16] The non-polar cyclosporin molecule is retained on the hydrophobic C18 stationary phase while more polar matrix components are washed away.

  • Conditioning Solvent (Methanol): The sorbent is first conditioned with methanol to solvate the C18 chains, which activates the stationary phase for analyte retention.

  • Equilibration Solvent (Water): The sorbent is then equilibrated with water to create an aqueous environment ready for the sample loading.

  • Wash Solvent (e.g., Water/Methanol mixture): A weak solvent mixture is used to wash away any weakly retained, more polar interferences without eluting the cyclosporin.

  • Elution Solvent (e.g., Ethanol/Tetrahydrofuran): A strong organic solvent is used to disrupt the hydrophobic interaction between cyclosporin and the C18 sorbent, eluting the analyte from the column.[15][16]

Experimental Protocol: Solid-Phase Extraction
  • Sample Pre-treatment: Lyse 1 mL of whole blood with a suitable buffer. Add the this compound internal standard.[15][16]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry out.

  • Sample Loading: Load the pre-treated whole blood sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 40% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and analyte with a strong organic solvent (e.g., 300 µL of ethanol/tetrahydrofuran mixture).[15][16]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps p1 Lyse & Spike Whole Blood s3 Load Sample p1->s3 s1 Condition C18 Cartridge (Methanol) s2 Equilibrate (Water) s1->s2 s2->s3 s4 Wash (e.g., 40% MeOH) s3->s4 s5 Elute (e.g., EtOH/THF) s4->s5 f1 Evaporate Eluate s5->f1 f2 Reconstitute f1->f2 f3 Inject into LC-MS/MS f2->f3

Sources

preparing Cyclosporin D-d4 stock solutions for bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: The Role of Deuterated Standards in Quantitative Bioanalysis

In the landscape of drug development and therapeutic drug monitoring, the quantification of analytes in complex biological matrices is a cornerstone of accurate pharmacokinetic and toxicokinetic assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its superior sensitivity and specificity.[1][2] The integrity of LC-MS/MS data, however, is fundamentally reliant on the effective use of an internal standard (IS).

An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical behavior during sample extraction, chromatographic separation, and ionization.[3][4] This allows it to compensate for variability in sample preparation and matrix effects—subtle, sample-specific phenomena that can suppress or enhance the analyte signal, leading to inaccurate quantification.[5][6] Stable isotope-labeled (SIL) compounds, particularly deuterated analogues like Cyclosporin D-d4, represent the pinnacle of internal standards.[3][4] By replacing specific hydrogen atoms with deuterium, this compound is chemically identical to its unlabeled counterpart but has a distinct mass, allowing the mass spectrometer to differentiate it from the analyte. This near-perfect chemical mimicry ensures the most reliable correction for analytical variability, transforming good data into robust, regulatory-grade data.[7]

This document provides a comprehensive, field-proven protocol for the preparation of this compound stock solutions, emphasizing the scientific rationale behind each step to ensure the generation of accurate, reproducible, and defensible bioanalytical results.

Pre-Protocol Assessment: Solubility and Stability of this compound

The successful preparation of any stock solution begins with a thorough understanding of the compound's physicochemical properties. Cyclosporin is a neutral, lipophilic, cyclic peptide with poor aqueous solubility.[8] Its deuterated form, this compound, shares these characteristics. The choice of solvent is therefore the first critical decision point in the workflow.

Causality of Solvent Selection: The primary solvent must not only fully solubilize the compound at the target concentration but also be compatible with the downstream analytical method (e.g., LC-MS/MS mobile phases) and the biological matrix. Using an inappropriate solvent can lead to precipitation upon dilution, inaccurate concentration, and poor chromatographic performance. High-purity, HPLC or MS-grade organic solvents are mandatory to avoid introducing contaminants that could interfere with the analysis.

Data Summary: Solubility of Cyclosporin

SolventReported SolubilityConsiderations & RationaleSource(s)
Ethanol ~50 mg/mLExcellent solvating power. Frequently used in initial stock preparations. May require sonication for complete dissolution.[9]
Acetonitrile >100 mg/gHigh volatility and common mobile phase component, making it an excellent choice for working solutions to ensure compatibility.[8]
Methanol >100 mg/gGood solvating power and also a common mobile phase component. Often used for sample extraction.[8][10][8][10]
DMSO ~62.5 mg/mLHigh solubilizing capacity but should be used with caution. DMSO is non-volatile and can suppress ionization in ESI-MS and alter chromatography if present in high concentrations in the final sample. Use newly opened, anhydrous DMSO.[9][9]

Stability and Storage: The chemical integrity of the internal standard is paramount. Degradation of the stock solution would lead to a systematic underestimation of the analyte concentration. Cyclosporin and its analogues are subject to degradation if not stored properly.

Data Summary: Recommended Storage and Stability

ConditionDurationKey ConsiderationsSource(s)
Solid Form ≥ 4 yearsStore at -20°C, protected from moisture.[11]
Stock Solution (-20°C) 1 monthProtect from light. Store in tightly sealed vials to prevent solvent evaporation. Aliquoting is recommended to avoid freeze-thaw cycles.[9]
Stock Solution (-80°C) 6 monthsOffers extended stability. Protect from light and store under nitrogen for optimal preservation.[9]

Experimental Workflow: Stock and Working Solution Preparation

The following protocols are designed to ensure the accuracy, integrity, and traceability of this compound solutions, adhering to principles of Good Laboratory Practice (GLP).

Workflow Overview

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation solid This compound Solid equilibrate Equilibrate to Ambient Temp. solid->equilibrate Prevent Condensation weigh Accurate Weighing (Analytical Balance) equilibrate->weigh Ensure Accuracy dissolve Quantitative Transfer & Dissolution (e.g., 10 mL Class A Volumetric Flask) weigh->dissolve primary_stock Primary Stock Solution (e.g., 1 mg/mL in Methanol) dissolve->primary_stock intermediate Intermediate Stock (e.g., 10 µg/mL in ACN:H2O) primary_stock->intermediate Serial Dilution 1 primary_stock->intermediate working Working IS Solution (e.g., 100 ng/mL) intermediate->working Serial Dilution 2 final Spike into Samples, Calibrators & QCs working->final

Caption: Workflow for preparing this compound solutions.

Protocol: Preparation of Primary Stock Solution (1 mg/mL)

Rationale: This primary stock serves as the concentrated, well-characterized source for all subsequent dilutions. Its accuracy is the foundation of the entire quantitative assay. A concentration of 1 mg/mL is standard practice as it allows for precise weighing and minimizes the impact of minor mass errors.

Materials:

  • This compound (≥98% isotopic purity)

  • Methanol (or Acetonitrile), LC-MS Grade

  • 10 mL Class A Volumetric Flask

  • Calibrated Analytical Balance (readable to 0.01 mg)

  • Weighing paper or boat

  • Glass Pasteur pipette or syringe

  • Ultrasonic bath

  • Amber glass storage vials

Procedure:

  • Equilibration: Remove the sealed container of this compound from the freezer (-20°C or -80°C) and place it in a desiccator at ambient temperature for at least 30 minutes.

    • Expert Insight: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would lead to a positive weighing error and a lower-than-intended stock concentration.

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 10.0 mg of this compound onto weighing paper. Record the exact weight to the nearest 0.01 mg.

  • Quantitative Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Use a small funnel if necessary. Rinse the weighing paper multiple times with small volumes of methanol, transferring the rinsate into the flask to ensure no material is lost.

  • Dissolution: Add approximately 7-8 mL of methanol to the flask. Gently swirl the flask to wet the solid. Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.

    • Expert Insight: Cyclosporin can be slow to dissolve. Visual inspection is critical; ensure no solid particles remain before proceeding. Sonication provides the energy needed to break down agglomerates and ensure a homogenous solution.[9]

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to ambient temperature, carefully add methanol dropwise to bring the solution volume precisely to the 10 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogenous.

  • Aliquoting and Storage: Immediately transfer the stock solution into pre-labeled amber glass vials. Aliquoting prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles.[9] Store the aliquots at -80°C for long-term stability.[9]

  • Documentation: Record all details in a laboratory notebook, including the compound name, lot number, exact weight, final volume, calculated concentration, solvent, date of preparation, and assigned expiration date.

Protocol: Preparation of Working Internal Standard Solution

Rationale: The working IS solution is the final dilution that is added directly to the biological samples, calibration standards, and quality controls (QCs). Its concentration should be chosen to yield a robust and reproducible signal in the mass spectrometer, typically near the geometric mean of the calibration curve range.[6]

Procedure:

  • Intermediate Dilution: Prepare an intermediate stock solution from the primary stock. For example, to create a 10 µg/mL intermediate stock, dilute 100 µL of the 1 mg/mL primary stock to a final volume of 10 mL with a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Solution Preparation: Prepare the final working solution from the intermediate stock. For instance, to create a 100 ng/mL working solution, dilute 1 mL of the 10 µg/mL intermediate stock to a final volume of 100 mL.

    • Expert Insight: The diluent for the working solution should be carefully chosen to be compatible with the initial sample processing steps. A common choice is the mobile phase or a protein precipitation solvent.[1][12] This prevents analyte precipitation when the IS is added to the sample.

  • Storage: The working solution is typically stored at 4°C for daily use, with stability verified for the intended duration of use.[12][13]

Self-Validation and Quality Control

A protocol is only trustworthy if it includes self-validating steps. For internal standard solutions, this involves ensuring their concentration, purity, and stability.

  • Concentration Verification: The accuracy of the primary stock can be verified by comparing its response against a previously prepared and validated stock solution or a commercially prepared standard of known concentration.

  • Purity and Interference Check: It is critical to assess the contribution of the IS to the analyte signal. This is done by analyzing a blank matrix sample spiked only with the IS working solution. The signal detected in the analyte's mass channel should be negligible, typically less than 5% of the response at the Lower Limit of Quantification (LLOQ), as per regulatory guidance.[6]

  • Stability Assessment: The stability of stock and working solutions must be experimentally determined under their intended storage conditions. This is achieved by analyzing stored QC samples against freshly prepared calibration standards at defined time points and ensuring the results are within acceptable accuracy and precision limits.[14][15]

Logical Framework for IS Application in Bioanalysis

G cluster_prep Solution Preparation cluster_samples Sample Fortification cluster_analysis LC-MS/MS Analysis analyte_stock Analyte Stock Solution calibrators Calibration Standards (Blank Matrix + Analyte + IS) analyte_stock->calibrators qcs Quality Controls (Blank Matrix + Analyte + IS) analyte_stock->qcs is_stock IS (CsA-d4) Stock Solution is_stock->calibrators Constant Amount Added is_stock->qcs Constant Amount Added unknowns Unknown Study Samples (Sample + IS) is_stock->unknowns Constant Amount Added analysis Measure Peak Area (Analyte & IS) calibrators->analysis qcs->analysis unknowns->analysis ratio Calculate Peak Area Ratio (Analyte Area / IS Area) analysis->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve From Calibrators quantify Quantify Unknowns (Interpolate from Curve) ratio->quantify From Unknowns curve->quantify

Caption: Role of the IS solution in a quantitative bioanalytical workflow.

Conclusion

The preparation of this compound internal standard stock solutions is a foundational procedure that directly impacts the quality and reliability of bioanalytical data. By understanding the scientific principles of solubility and stability, and by adhering to a meticulous, well-documented protocol, researchers can establish a robust system for quantification. The use of a stable isotope-labeled internal standard like this compound is a critical element in mitigating analytical variability, ensuring that the data generated is accurate, reproducible, and capable of withstanding scientific and regulatory scrutiny.

References

  • Title: Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability and availability of cyclosporine stored in plastic syringes Source: PubMed URL: [Link]

  • Title: Optimization of media composition for the production of cyclosporin A by Tolypocladium species Source: PubMed URL: [Link]

  • Title: Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solubility Studies of Cyclosporine Using Ionic Liquids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability of cyclosporine in dextrose 5%, NaCl 0.9%, dextrose/amino acid solution, and lipid emulsion Source: PubMed URL: [Link]

  • Title: A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Ad Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: South American Journal of Clinical Research URL: [Link]

  • Title: Stability and availability of cyclosporine in 5% dextrose injection or 0.9% sodium chloride injection Source: PubMed URL: [Link]

  • Title: White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis Source: CMIC URL: [Link]

  • Title: UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans Source: ACS Omega URL: [Link]

  • Title: An analytical method for cyclosporine using liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Solubility Studies of Cyclosporine Using Ionic Liquids Source: ResearchGate URL: [Link]

  • Title: Stability and freeze-drying of cyclosporine loaded poly(D,L lactide– glycolide) carriers Source: Purdue University URL: [Link]

  • Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]

  • Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer Source: Waters Corporation URL: [Link]

  • Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Understanding Internal standards and how to choose them Source: Reddit URL: [Link]

  • Title: Preferential Solvation of Cyclosporin in Aqueous Mixtures of Some Polymeric Cosolvents Source: ImmunoAnalysis URL: [Link]

Sources

Optimizing the Mobile Phase for the Chromatographic Separation of Cyclosporin D-d4: A Systematic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the systematic optimization of the mobile phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Cyclosporin D-d4. This compound is a deuterated analog of Cyclosporin D, frequently employed as an internal standard for the quantification of the critical immunosuppressant drug, Cyclosporin A. Achieving robust, reproducible, and efficient chromatographic separation is paramount for accurate bioanalysis. We will explore the foundational principles behind mobile phase selection, detailing the causal relationships between analyte properties, solvent choice, additives, and temperature. This guide presents detailed protocols for a logical, step-wise optimization process, designed to yield a high-quality separation method suitable for demanding applications, particularly those involving mass spectrometry (LC-MS) detection.

Introduction: The Rationale for Methodical Optimization

Cyclosporins are a class of large, nonpolar cyclic oligopeptides with significant therapeutic and research applications.[1] Cyclosporin D, a metabolite of the widely used immunosuppressant Cyclosporin A, and its deuterated form, this compound, serve as crucial internal standards in quantitative analytical methods.[2] The structural similarity between cyclosporin analogs necessitates a highly selective chromatographic method to ensure accurate differentiation and quantification, especially within complex biological matrices.

The mobile phase is arguably the most influential component in a reversed-phase liquid chromatography system, acting as the primary control for retention, selectivity, and peak shape. A poorly optimized mobile phase can lead to issues such as poor resolution, excessive peak tailing, long run times, and poor ionization efficiency in mass spectrometry. This guide moves beyond a simple recitation of steps to provide the underlying scientific reasoning for each experimental choice, empowering the researcher to troubleshoot and adapt the methodology effectively.

Foundational Principles: The Science of Separation

A successful separation is built upon a clear understanding of the interactions between the analyte, the stationary phase, and the mobile phase.

Physicochemical Properties of this compound

This compound is a large (MW ≈ 1220.66 g/mol ), highly hydrophobic, and neutral cyclic peptide.[1][3] Its nonpolar nature makes it an ideal candidate for reversed-phase chromatography, where it will strongly interact with a hydrophobic stationary phase like C18. A key characteristic of cyclosporins is the presence of multiple conformers that can slowly interconvert at ambient temperatures, often resulting in broad, misshapen peaks.

The Role of Column Temperature

Elevating the column temperature, often to 70°C or higher, is a critical and widely adopted strategy in cyclosporine analysis.[4][5] The increased thermal energy accelerates the interconversion between different conformers of the cyclosporin molecule. This rapid equilibrium prevents the separation of individual conformers on the column, resulting in a single, significantly sharper, and more symmetrical peak.

Core Components of the Mobile Phase

Organic Modifier: The choice and concentration of the organic solvent are the primary determinants of retention time.

  • Acetonitrile (ACN): Generally the preferred solvent for cyclosporine analysis. Its lower viscosity results in lower backpressure, and it often provides different selectivity compared to methanol.[6]

  • Methanol (MeOH): A viable alternative that can alter selectivity due to its protic nature. It may offer advantages in separating specific, structurally similar impurities.

Mobile Phase Additives: The addition of small quantities of acids or buffers can dramatically improve chromatographic performance.[7][8]

  • Acids (Formic Acid, Acetic Acid): Even for neutral molecules like cyclosporins, acidic modifiers can improve peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase, thereby reducing undesirable secondary interactions. For LC-MS applications, volatile acids like formic acid (FA) or acetic acid (AA) are essential as they are readily removed in the ion source.[9]

  • Buffers (Ammonium Formate, Ammonium Acetate): These volatile buffers help maintain a stable pH, which enhances the reproducibility of retention times.[9] Furthermore, they can significantly aid in the formation of specific adducts (e.g., [M+NH₄]⁺) during electrospray ionization (ESI), leading to a more stable and intense signal in the mass spectrometer.[9][10]

Systematic Workflow for Mobile Phase Optimization

The following workflow provides a structured approach to developing a robust separation method, starting with broad scouting and progressively refining the parameters.

Mobile_Phase_Optimization_Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Component Selection cluster_2 Phase 3: Fine-Tuning Start Define Initial Conditions (C18 Column, High Temp) Scout_Gradient Run Broad Generic Gradient (e.g., 50-95% ACN w/ 0.1% FA) Start->Scout_Gradient Establish baseline Compare_Solvent Compare Organic Modifiers (ACN vs. MeOH) Scout_Gradient->Compare_Solvent Determine elution range Compare_Additive Evaluate Additives (FA, NH4Ac, etc.) Compare_Solvent->Compare_Additive Select best solvent Optimize_Gradient Optimize Gradient Slope & Elution Window Compare_Additive->Optimize_Gradient Select best additive combo Optimize_Flow Adjust Flow Rate Optimize_Gradient->Optimize_Flow Improve resolution/speed Final_Method Final Validated Method Optimize_Flow->Final_Method Finalize parameters

Caption: A systematic workflow for mobile phase optimization.

Experimental Protocols

These protocols assume the use of a standard HPLC or UHPLC system equipped with a column heater and a UV or Mass Spectrometer detector. A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm) is recommended as a starting point.[11]

Protocol 1: Initial Scouting and Parameter Setup
  • System Configuration:

    • Column: C18, 50 mm x 2.1 mm, 2.7 µm.

    • Column Temperature: 75°C.[4]

    • Flow Rate: 0.5 mL/min.[11]

    • Injection Volume: 5 µL.

    • Detector: UV at 210 nm or MS in full scan mode.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): Water with 0.1% (v/v) Formic Acid.

    • Mobile Phase B (MPB): Acetonitrile (ACN) with 0.1% (v/v) Formic Acid.

  • Standard Preparation: Prepare a 1 µg/mL working solution of this compound in a 50:50 ACN:Water mixture.

  • Execution:

    • Equilibrate the column with 50% MPB for 5 minutes.

    • Inject the standard and run the following gradient:

      • 0.0 min: 50% B

      • 8.0 min: 95% B

      • 8.1 min: 95% B

      • 8.2 min: 50% B

      • 10.0 min: 50% B (re-equilibration)

    • Objective: Determine the approximate percentage of organic modifier at which this compound elutes. This will inform the starting point for further optimization.

Protocol 2: Organic Modifier and Additive Evaluation
  • System Configuration: Maintain the same setup as Protocol 1.

  • Mobile Phase Preparation: Prepare the following sets of mobile phases:

    • Set 1 (Formic Acid): A: H₂O + 0.1% FA; B: ACN + 0.1% FA

    • Set 2 (Ammonium Acetate): A: H₂O + 10 mM NH₄OAc; B: ACN + 10 mM NH₄OAc

    • Set 3 (Buffered Acid): A: H₂O + 10 mM NH₄OAc + 0.1% AA; B: ACN + 10 mM NH₄OAc + 0.1% AA[9][10]

  • Execution:

    • For each set of mobile phases, run a focused gradient based on the elution conditions found in Protocol 1. For example, if the analyte eluted at 75% B, a suitable gradient would be 65-85% B over 5 minutes.

    • Inject the standard under each condition.

    • Objective: Compare the resulting chromatograms for peak shape (asymmetry), peak width, and, if using MS, signal intensity. Select the combination of organic modifier and additive that provides the best overall performance.

Protocol 3: Gradient and Flow Rate Optimization
  • System Configuration: Use the optimal mobile phase composition determined in Protocol 2.

  • Execution (Gradient Shape):

    • Further narrow the gradient around the elution point. For instance, if the peak elutes at 4 minutes in a 5-minute 65-85% B gradient, try a shallower gradient (e.g., 70-80% B over 5 minutes) to improve resolution from any nearby impurities.

  • Execution (Flow Rate):

    • Once a suitable gradient is established, evaluate the effect of flow rate (e.g., 0.4 mL/min, 0.5 mL/min, 0.6 mL/min).

    • Objective: Find the optimal balance between analysis time, resolution, and system backpressure. Higher flow rates shorten the run time but may compromise peak efficiency.

Data Interpretation and Expected Results

The success of the optimization should be evaluated quantitatively. The following table presents hypothetical data to illustrate the decision-making process.

Run Mobile Phase B Additive (Aqueous & Organic) Retention Time (min) Peak Asymmetry (Aₛ) Theoretical Plates (N) MS Signal Intensity (counts) Analysis
1Acetonitrile0.1% Formic Acid4.211.415,0001.5e6Good initial peak shape, slight tailing.
2Methanol0.1% Formic Acid5.341.611,0001.1e6Broader peak, longer retention. ACN is superior.
3Acetonitrile10mM Ammonium Acetate4.151.218,0002.8e6Improved symmetry and MS signal.
4Acetonitrile10mM NH₄OAc + 0.1% Acetic Acid4.181.1 21,000 3.5e6 Optimal performance: excellent symmetry, efficiency, and signal.

Interpretation: Based on this example data, the combination of acetonitrile with a buffered acidic modifier (10mM Ammonium Acetate + 0.1% Acetic Acid) provided the most favorable results.[9][10] It yielded a highly symmetrical peak (As close to 1.0), the highest plate count (indicating best efficiency), and the strongest signal intensity in the mass spectrometer, making it the clear choice for the final method.

Conclusion

The optimization of the mobile phase is a critical step in developing a reliable method for the analysis of this compound. By systematically evaluating the organic modifier, additives, and gradient profile, while maintaining an elevated column temperature to manage conformational isomers, a highly efficient and robust separation can be achieved. The foundational principles and detailed protocols provided in this note offer a clear and scientifically-grounded pathway to developing a method that ensures the highest data quality for research and drug development applications.

References

  • Vertex AI Search. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
  • PubMed. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]

  • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]

  • Chromatography Online. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. Available at: [Link]

  • PubMed. (1983). Liquid-chromatographic determination of cyclosporine in serum with use of a rapid extraction procedure. Available at: [Link]

  • Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available at: [Link]

  • PMC - NIH. (2011). Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule. Available at: [Link]

  • PubMed. (2022). [Adsorption, separation, and purification of cyclosporine A using reversed-phase liquid chromatography]. Available at: [Link]

  • S. Karger AG. (1993). High-Performance Liquid Chromatographie Analysis of Cyclosporine A in Human Skin. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2012). Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Ad. Available at: [Link]

  • SciELO. (2012). Development and validation of a high performance liquid chromatographic method for determination of cyclosporine-A from biodegradable intraocular implants. Available at: [Link]

  • Pharmaffiliates. Chemical Name : this compound. Available at: [Link]

  • PMC. (2020). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Available at: [Link]

  • ResearchGate. (2019). Mobile phase effect on SFC chromatograms of Cyclosporin analogs. Available at: [Link]

  • ResearchGate. (2014). Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral (R) capsules and its generic versions. Available at: [Link]

  • MDPI. (2021). Cyclosporine CsA—The Physicochemical Characterization of Liposomal and Colloidal Systems. Available at: [Link]

  • Walsh Medical Media. (2017). Development and Validation of A HPLC-UV Method for Dissolution Testing of Ciclosporin: Its Application to The Measurement of Brand and Generic Versions from Different Countries. Available at: [Link]

  • PubChem. Cyclosporin D. Available at: [Link]

Sources

Application Note: High-Recovery SPE of Cyclosporin D-d4 from Whole Blood

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the Solid Phase Extraction (SPE) of Cyclosporin D-d4 (and chemically equivalent analogs like Cyclosporin A) from whole blood.[][2][3]

This guide deviates from standard templates to address the specific physicochemical challenges of Cyclosporin analysis: extreme lipophilicity , erythrocyte binding , and rotameric peak broadening .

Technique: Reversed-Phase Solid Phase Extraction (RP-SPE) Matrix: Human Whole Blood (EDTA/Heparin) Analyte: this compound (Deuterated Internal Standard/Analyte)[][2][3][4]

Introduction & Scientific Rationale

This compound is a stable isotope-labeled analog of Cyclosporin D (a metabolite of Cyclosporin A).[][2][3] Structurally, it is a cyclic undecapeptide characterized by high molecular weight (>1200 Da) and extreme hydrophobicity (LogP > 2.9).[][2]

The Extraction Challenge

Extracting Cyclosporins from whole blood presents two distinct mechanistic hurdles:

  • Erythrocyte Sequestration: Over 50% of Cyclosporins in blood bind to red blood cells (RBCs) via cyclophilin binding and passive partitioning into the lipid bilayer.[][2] Plasma analysis alone yields inaccurate total-body burden data; whole blood lysis is mandatory .[][3]

  • Hydrophobic "Stickiness": The molecule avidly adsorbs to plastic surfaces and particulate matter.[] Traditional protein precipitation (PPT) often leaves significant analyte trapped in the protein pellet.[][2] SPE provides a superior cleanup by solubilizing the analyte first, then selectively retaining it on a sorbent.

The Solution: Hybrid Lysis-SPE

This protocol utilizes a Zinc Sulfate/Methanol lysis step prior to SPE.[] The Zn²⁺ ions act as a protein denaturant and lysing agent, releasing the intracellular Cyclosporin. The methanol solubilizes the lipophilic peptide, preventing it from co-precipitating with the cellular debris.

Experimental Materials

Reagents
  • Analyte: this compound (purity >98%).[][2][3]

  • Lysis Reagent: 0.1 M Zinc Sulfate (ZnSO₄) in water.[][2]

  • Precipitation Solvent: Methanol (LC-MS Grade).[][2][3]

  • SPE Solvents: Acetonitrile (ACN), Water (Milli-Q), Formic Acid.[][2][3]

Equipment
  • SPE Cartridge: Polymeric Reversed-Phase (HLB) .[][2][3]

    • Recommendation: Waters Oasis HLB (30 mg/1 cc) or Phenomenex Strata-X.[][2][3]

    • Why? Polymeric sorbents are wettable and retain Cyclosporins strongly even if the sorbent accidentally dries out, unlike traditional C18 silica.

  • Sample Concentrator: Nitrogen evaporator (set to 40°C).

  • LC Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[3]

Pre-Treatment Protocol (The "Hybrid" Lysis)

This step releases this compound from RBCs.[][3] Failure here results in <50% recovery regardless of SPE efficiency.

  • Aliquot: Transfer 200 µL of Whole Blood into a 1.5 mL microcentrifuge tube.

  • Lysis: Add 100 µL of 0.1 M Zinc Sulfate (aq) . Vortex vigorously for 10 seconds.[]

    • Mechanism:[3][5][6][7][8] ZnSO₄ lyses cell membranes and initiates protein aggregation.[]

  • Solubilization: Add 500 µL of Methanol (containing IS if CsD-d4 is the analyte).

  • Agitation: Vortex for 60 seconds.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes.

  • Dilution (Crucial): Transfer the supernatant (~600 µL) to a clean tube. Add 1.2 mL of Water .

    • Reasoning: The supernatant is ~70% organic.[] Loading this directly onto SPE will cause "breakthrough" (analyte flows through).[][2] Diluting with water brings the organic content down to <30%, ensuring the hydrophobic Cyclosporin sticks to the SPE sorbent.

Solid Phase Extraction (SPE) Procedure[1][2][5][9][10]

Workflow Diagram

The following diagram illustrates the logic flow from heterogeneous blood sample to purified extract.

SPE_Workflow cluster_SPE SPE Cartridge (Polymeric RP) Sample Whole Blood Sample (this compound bound to RBCs) Lysis Lysis & Precipitation (ZnSO4 + MeOH) Sample->Lysis Release Analyte Supernatant Supernatant Isolation (High Organic Content) Lysis->Supernatant Centrifuge Dilution Aqueous Dilution (Reduce Organic < 30%) Supernatant->Dilution Prevent Breakthrough Load Load Sample (Analyte Retained by Hydrophobicity) Dilution->Load Apply to Cartridge Wash Interference Wash (50% MeOH/H2O) Load->Wash Remove Salts/Proteins Elute Elution (100% ACN) Wash->Elute Release Cyclosporin Analysis LC-MS/MS Analysis (Heated Column 60°C) Elute->Analysis Inject

Caption: Step-by-step extraction logic for this compound, highlighting the critical dilution step to ensure retention.

Step-by-Step Protocol
StepSolvent / ActionMechanistic Insight
1. Condition 1 mL MethanolActivates the hydrophobic ligands on the polymer surface.
2. Equilibrate 1 mL WaterPrepares the column to receive the aqueous-diluted sample.
3. Load Entire Diluted Supernatant (~1.8 mL)Flow rate: 1 mL/min.[][2] Slow loading maximizes Van der Waals interactions.[]
4. Wash 1 1 mL 5% Methanol in WaterRemoves salts, ZnSO₄, and highly polar plasma components.[3]
5. Wash 2 1 mL 50% Methanol in WaterCritical Step: Cyclosporins are extremely hydrophobic.[] This strong wash removes lipids and matrix interferences without eluting the analyte.
6. Dry Apply vacuum for 2 minsRemoves residual water which can interfere with reconstitution or MS sensitivity.[]
7. Elute 2 x 250 µL Acetonitrile (ACN)ACN is a stronger eluent than MeOH for peptides.[][2] Two small aliquots maximize recovery.[]
8. Post-Tx Evaporate to dryness (N₂, 40°C). Reconstitute in 100 µL 50:50 ACN:Water.Concentrates the sample 2x (200µL blood -> 100µL extract).[][2][3]

LC-MS/MS Analysis Parameters

Successful extraction is useless without correct chromatography.[] Cyclosporins exhibit cis-trans isomerization of the peptide bond, leading to peak splitting or broadening at room temperature.[3]

  • Column Temperature: 60°C (Mandatory) .

    • Why? High temperature increases the interconversion rate of rotamers, collapsing the split peaks into a single, sharp peak.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[]

  • Gradient: Steep gradient from 50% B to 95% B over 3 minutes. Cyclosporins elute late.[]

Method Validation & Troubleshooting

Expected Performance Metrics
  • Recovery: > 85% (using ZnSO₄ lysis method).[][2]

  • Matrix Effect: < 15% ion suppression.[]

  • Linearity: 10 – 1000 ng/mL.[]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Recovery Protein trappingEnsure vigorous vortexing after adding ZnSO₄ and before centrifugation.[][3]
Analyte Breakthrough High organic loadIncrease the dilution factor in Step 3 (Pre-treatment) to 1:4 (Supernatant:Water).
Broad Peaks RotamersVerify column oven is actually at 60°C. Ensure tubing is short to prevent cooling.[]
Clogging Incomplete lysisEnsure supernatant is clear before loading.[] Do not disturb the pellet.

References

  • Waters Corporation. Oasis HLB Care and Use Manual.[] (Standard protocol for polymeric reversed-phase extraction).[][2][3] Link[][2][3]

  • Lensmeyer, G. L., et al. (1991).[] "Optimized high-performance liquid chromatographic method for determination of cyclosporin A and its metabolites in blood." Clinical Chemistry. (Establishes the necessity of heated columns for Cyclosporin analysis). Link

  • Taylor, P. J., et al. (2005).[][6] "Evaluation of 3 internal standards for the measurement of cyclosporin by HPLC-mass spectrometry." Clinical Chemistry. (Discusses the use of deuterated analogs like CsD-d4). Link

  • Vogeser, M., & Spöhrer, U. (2006).[3] "Liquid chromatography-tandem mass spectrometry method for the therapeutic drug monitoring of cyclosporin A." Clinical Chemistry and Laboratory Medicine. (Validates the ZnSO4 precipitation method). Link

Sources

Troubleshooting & Optimization

resolving Cyclosporin D-d4 retention time shifts in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Bioanalytical Mass Spectrometry Subject: Technical Advisory: Resolving Retention Time Instability in Cyclosporin D-d4 LC-MS Assays

Executive Summary: The "Chameleon" Peptide Challenge

This compound (CsD-d4) is a highly lipophilic, cyclic undecapeptide often utilized as an internal standard. Users frequently report unexpected retention time (RT) shifts or peak splitting. Unlike typical small molecules, these shifts are rarely due to simple pump failures. They are usually driven by two distinct physicochemical phenomena:[1]

  • Conformational Interconversion: Cyclosporins exist in multiple stable conformations (conformers) that interconvert slowly on the NMR/LC timescale at room temperature.

  • The Deuterium Isotope Effect: The substitution of Hydrogen with Deuterium (

    
    ) alters the zero-point vibrational energy, reducing the lipophilicity of the molecule and causing it to elute earlier than its non-deuterated analog in Reversed-Phase Liquid Chromatography (RPLC).
    

This guide provides the diagnostic logic to distinguish between system artifacts and these fundamental molecular behaviors.

Diagnostic Logic & Workflow

Before altering mobile phases, you must categorize the shift. Use the logic tree below to isolate the root cause.

TroubleshootingLogic Start START: RT Shift Observed CheckPressure Check System Pressure (Stable?) Start->CheckPressure HardwareIssue Hardware Failure (Leak/Pump/Check Valve) CheckPressure->HardwareIssue No (Fluctuating) CheckPeakShape Analyze Peak Shape CheckPressure->CheckPeakShape Yes (Stable) SplitPeak Split/Broad Peak? CheckPeakShape->SplitPeak TempIssue Conformational Dynamics (See Module 2) SplitPeak->TempIssue Yes OffsetIssue Is Shift Constant vs. Native Analyte? SplitPeak->OffsetIssue No (Sharp but Shifted) IsotopeEffect Deuterium Isotope Effect (See Module 1) OffsetIssue->IsotopeEffect Constant Offset MatrixEffect Matrix/Column Aging (See Module 3) OffsetIssue->MatrixEffect Drifting Offset

Figure 1: Diagnostic decision tree for isolating the root cause of retention time instability.

Module 1: The Deuterium Isotope Effect

The Issue: In high-efficiency UPLC systems, this compound often elutes earlier than the non-labeled Cyclosporin D (or A). This is not an error; it is physics.

The Mechanism: The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond. This results in a smaller Van der Waals volume and lower polarizability. In Reversed-Phase Chromatography (RPLC), this makes the deuterated molecule slightly less lipophilic (hydrophobic) than the protium form. Consequently, it interacts less strongly with the C18 chain and elutes earlier.

Critical Impact on Quantitation: If the RT shift ($ \Delta t_R $) is large enough to separate the Internal Standard (IS) from the analyte, the IS may no longer co-elute with the specific matrix interferences (phospholipids) affecting the analyte. This nullifies the purpose of the IS.

Corrective Protocol: The Co-elution Validation

  • Calculate Resolution (

    
    ):  Ensure the IS and Analyte peaks overlap significantly at the apex.
    
  • Modify Gradient Slope: If separation is too wide (>0.1 min), steepen the gradient. A steeper gradient compresses the chromatographic run, forcing closer elution.

  • Switch Stationary Phase: If C18 shows excessive isotope separation, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases rely more on

    
     interactions, where the isotope effect is less pronounced than in pure hydrophobic partitioning.
    

Module 2: Conformational Dynamics (Temperature Control)

The Issue: this compound peaks appear broad, split, or shift randomly between injections despite a stable pump.

The Mechanism: Cyclosporins are cyclic peptides with N-methylated amide bonds. These bonds have high rotational energy barriers, leading to slow cis-trans isomerization.

  • At Low Temp (<40°C): The interconversion is slow. The LC column "sees" two distinct populations (conformers), resulting in split or broad peaks.

  • At High Temp (>50°C): The thermal energy overcomes the rotational barrier. The conformers interconvert rapidly (faster than the chromatographic timescale), resulting in a single, sharp, time-averaged peak.

Experimental Evidence: Research indicates that Cyclosporin A (and analogs like D) shows a dramatic sharpening of peak shape and stabilization of retention time when the column temperature is elevated to 50°C–60°C .

Conformation LowTemp Low Temp (<40°C) Slow Exchange Split Split Peaks (Conformer A + B) LowTemp->Split Result HighTemp High Temp (50-60°C) Fast Exchange Split->HighTemp Apply Heat Sharp Single Sharp Peak (Coalescence) HighTemp->Sharp Result

Figure 2: Impact of column thermodynamics on Cyclosporin peak shape.

Protocol: Temperature Stress Test Perform this test to determine the "Robustness Zone" for your method.

StepConditionExpected OutcomeAction
1Run QC at 40°CBroad/Split PeakBaseline measurement.
2Run QC at 50°CPeak SharpeningAssess resolution.
3Run QC at 60°CSharpest PeakTarget Setpoint.
4Run QC at 60°C ± 2°CRT Shift < 1%Validation of robustness.

Recommendation: Set column oven to 60°C . Ensure the mobile phase is pre-heated (using a passive pre-heater) to prevent thermal mismatch entering the column.

Module 3: Mobile Phase & Matrix Troubleshooting

The Issue: this compound is extremely hydrophobic. It is sensitive to "phase collapse" or organic solvent evaporation.

Troubleshooting Guide:

1. The "Evaporation Drift"

  • Symptom: RT slowly increases over the course of a batch (e.g., 12 hours).

  • Cause: Evaporation of Methanol/Acetonitrile from the mobile phase reservoir changes the ratio, making the mobile phase more aqueous (weaker).

  • Fix: Use capped bottles with 0.2 µm filters. Do not recirculate mobile phase. For long runs, prepare fresh mobile phase every 24 hours.

2. The "Sticky" Loss (Adsorption)

  • Symptom: RT is stable, but area count drops or peak tails heavily, affecting the integration center (and thus apparent RT).

  • Cause: this compound binds non-specifically to glass vials and plastic tubing.

  • Fix:

    • Use Low-Binding polypropylene vials.

    • Solvent: Ensure the sample diluent contains at least 50% organic solvent (MeOH/ACN) to keep the peptide in solution.

    • Passivation: If the system is new, inject a high-concentration Cyclosporin standard (1 µg/mL) 5-10 times to passivate active sites in the flow path.

Frequently Asked Questions (FAQ)

Q1: Why does my this compound elute 0.2 minutes before my Cyclosporin D analyte? A: This is the Deuterium Isotope Effect . The deuterated internal standard is slightly less lipophilic than the non-deuterated analyte. This is normal behavior on C18 columns. Ensure your integration windows are wide enough to capture both, or use a steeper gradient to minimize the gap.

Q2: I see a "shoulder" on the peak that disappears when I run the column hotter. Is my column failing? A: Likely not. The shoulder is a rotational conformer . At lower temperatures, the interconversion between conformers is slow enough to be partially resolved. Heating the column to 60°C speeds up this exchange, merging the shoulder into a single sharp peak.

Q3: Can I use Cyclosporin A-d4 as an IS for Cyclosporin D? A: You can, but it is not ideal. Cyclosporin A and D differ structurally (Valine vs. Abu at position 2). They will have different retention times and potentially different matrix effects. This compound is the structural analog for Cyclosporin D and is the preferred IS.

Q4: My RT shifts day-to-day. Is it the column aging? A: Before blaming the column, check your mobile phase preparation . Cyclosporins are very sensitive to the % organic modifier. If you mix mobile phases by volume (volumetric cylinder), variations are high. Switch to gravimetric preparation (weighing the solvent) for higher precision.

References

  • Fundamental Mechanism of Isotope Effects: Turowski, M., et al. "Deuterium isotope effects on the retention of isotopologues in reversed-phase liquid chromatography." Journal of Chromatography A, 2003.

  • Cyclosporin Conformational Dynamics: Hyung, S.J., et al.[2][3] "Detection of conformation types of cyclosporin retaining intramolecular hydrogen bonds by mass spectrometry." Analytical and Bioanalytical Chemistry, 2014.[2]

  • Temperature Dependence in LC-MS: Hasumi, H., et al.[4] "Effect of temperature on molecular structure of cyclosporin A." Biochemistry and Molecular Biology International, 1994.[4]

  • Adsorption & Sample Handling: Maes, K., et al. "Adsorption of hydrophobic peptides to LC-MS sample containers." Journal of Chromatography B, 2016.[5]

  • Deuterium Effect in Metabolomics/Peptides: Nagao, T., et al. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation...". Analytical Chemistry, 2024.

Sources

Technical Support Center: Minimizing Matrix Effects on Cyclosporin D-d4 Ionization

[1]

Status: Operational Ticket ID: T-CSD-D4-ION-OPT Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary & Core Mechanism

The Issue: Cyclosporin D-d4 (CsD-d4), like all cyclic undecapeptides, lacks basic functional groups (amines) that easily accept protons.[1][2] Consequently, it relies on adduct formation for ionization in Electrospray Ionization (ESI).[2][3]

The Failure Mode: In complex matrices (whole blood/plasma), endogenous salts (Na⁺, K⁺) and phospholipids compete with your mobile phase additives (NH₄⁺).[1][2]

  • Target State: Formation of the Ammonium Adduct

    
     .[2] This species fragments predictably in MS/MS, yielding high sensitivity.[1]
    
  • Interference State: Formation of Sodium Adducts

    
     .[2][3] These are highly stable, difficult to fragment, and "steal" signal intensity from the ammonium adduct channel, causing apparent ion suppression.[1]
    
  • Suppression Source: Co-eluting phospholipids (glycerophosphocholines) compete for charge on the droplet surface, preventing CsD-d4 from entering the gas phase.[1]

Diagnostic Workflow: Is it Matrix Effect or Instrument Drift?

Before altering chemistry, you must quantify the Matrix Effect (ME) using the Matuszewski Method .[1] This differentiates between Recovery Loss (extraction issue) and Matrix Effect (ionization issue).[2]

Protocol: Matuszewski Matrix Assessment

Objective: Calculate the Matrix Factor (MF) for this compound.[1][2]

Reagents:

  • Set A (Neat Standard): CsD-d4 spiked into mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with CsD-d4.[1][2]

  • Set C (Pre-Extraction Spike): Matrix spiked with CsD-d4, then extracted.[1][2]

Calculation:


Interpretation:

MF Value Diagnosis Action Required
0.85 – 1.15 Normal. No significant matrix effect.[1] Check instrument calibration/clogging.
< 0.85 Ion Suppression. Matrix components are "masking" the signal. Implement Phospholipid Removal (See Module 3).[1][2]

| > 1.15 | Ion Enhancement. Co-eluting species improving ionization (rare for CsD).[1][2] | Check for co-eluting isobaric interferences. |

Visualizing the Problem

The following diagram illustrates the "Charge Competition" mechanism in the ESI source and the decision logic for troubleshooting.

MatrixEffectLogicStartLow this compound SignalCheckAdductCheck Mass Spectrum (Q1 Scan)Start->CheckAdductNaDominantHigh [M+Na]+ Signal?CheckAdduct->NaDominantDiagnostic StepPLCheckCheck Phospholipids (m/z 184)NaDominant->PLCheckNo (Ammonium Adduct present but weak)Sol1SOLUTION: Add 2mM Ammonium Acetateto Mobile PhaseNaDominant->Sol1Yes (Sodium Adducts)Sol2SOLUTION: Switch from PPTto LLE or HybridSPEPLCheck->Sol2High PL BackgroundSol3SOLUTION: Optimize Gradient(Divert flow 0-1 min)PLCheck->Sol3PLs Co-eluting

Figure 1: Decision tree for diagnosing this compound signal loss. The path differentiates between adduct shifting (Chemistry issue) and phospholipid suppression (Sample Prep issue).

Optimization Module: Chemistry & Chromatography

A. Mobile Phase Tuning (The "Adduct Force")

To stabilize the signal, you must overwhelm the background sodium with ammonium.

  • Recommendation: Use Ammonium Acetate (2mM - 10mM) or Ammonium Formate in the aqueous mobile phase.[2]

  • Why: This provides a constant source of

    
     ions. This compound has a high affinity for ammonium.[1] By flooding the system with ammonium, you shift the equilibrium:
    
    
    
    [1][2]
  • Acidification: Maintain 0.1% Formic Acid. While CsD doesn't protonate easily, the acidic environment aids the ionization of the ammonium salt.

B. Chromatographic Separation

Cyclosporins are highly lipophilic (LogP > 10).[2] They elute late on C18 columns, often exactly where phospholipids dump off the column.[1]

  • Column Choice: C18 is standard, but Phenyl-Hexyl columns can offer alternative selectivity to separate CsD-d4 from lipids.[1]

  • Temperature: Run the column at 50°C – 60°C .

    • Benefit 1: Sharpens the peak (Cyclosporins suffer from rotameric broadening at room temp).[2]

    • Benefit 2: Increases mass transfer, improving S/N ratio.[1]

Optimization Module: Sample Preparation

The Golden Rule: Protein Precipitation (PPT) is insufficient for Cyclosporin analysis if high sensitivity is required.[2] PPT removes proteins but leaves >90% of phospholipids in the supernatant.

Comparison of Extraction Strategies
MethodPhospholipid RemovalRecovery of CsD-d4ComplexityRecommendation
Protein Precipitation (PPT) Low (< 10% removed)HighLowAvoid for trace analysis.[1][2]
Liquid-Liquid Extraction (LLE) High (Lipids stay in organic)Medium (Requires optimization)HighStandard. Use Hexane/Ether or Chlorobutane.[1][2]
HybridSPE / PLD Plates Very High (> 99% removed)HighLow (Pass-through)Best Performance.
Recommended LLE Protocol for CsD-d4
  • Aliquot 100 µL Whole Blood .

  • Add 200 µL Zinc Sulfate (0.1M) (Lyses cells/precipitates proteins).[1][2]

  • Add 50 µL Internal Standard (CsD-d4) .

  • Add 500 µL Extraction Solvent (Methyl tert-butyl ether (MTBE) or 95:5 Hexane:Ethyl Acetate).[1][2]

  • Vortex vigorously (5 mins) -> Centrifuge.

  • Evaporate supernatant -> Reconstitute in 50:50 MeOH:Water (with 2mM Ammonium Acetate) .

    • Note: Reconstituting in mobile phase ensures the adduct equilibrium starts immediately.

Frequently Asked Questions (FAQ)

Q1: Why use this compound instead of Cyclosporin A-d12? A: CsA-d12 is the exact structural analog for CsA and is theoretically superior.[1] However, CsD-d4 is often used when CsA-d12 is cost-prohibitive or unavailable.[1] Critical Warning: CsD-d4 elutes slightly differently than CsA. You must ensure your gradient is shallow enough that CsD-d4 and your analyte (CsA) experience the same matrix suppression window.[1][2] If CsA elutes at 2.5 min and CsD-d4 at 2.8 min, and a lipid burst happens at 2.8 min, your IS will be suppressed while your analyte is not, leading to over-quantification.[1]

Q2: I see a signal at [M+H]+, why not use that? A: The protonated ion


12

Q3: Can I use Sodium Adducts


 for quantification?A:strongly discouraged1212

Q4: My CsD-d4 signal drops over the course of a 100-sample batch. Why? A: This is classic Phospholipid Build-up . Lipids that didn't elute in Run #1 are eluting in Run #5 or #10.

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 100% Organic and hold for 1-2 mins) to strip the column after every injection.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Vethe, N. T. (2010).[1][2] Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance. Scandinavian Journal of Clinical and Laboratory Investigation.

  • Keevil, B. G., et al. (2002).[1][2] Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A over an extended concentration range.[1][4] Clinical Chemistry.

  • Herman, J. L. (2005).[1][2] The use of ammonium adducts for the determination of cyclosporin A by LC-MS/MS.[1][5] Journal of Mass Spectrometry. (Contextual citation on adduct preference).

  • Supelco / Sigma-Aldrich. (2020).[1][2] HybridSPE-Phospholipid Technology: Removing Phospholipids for LC-MS Analysis.

correcting for deuterium isotope effects in Cyclosporin D-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Deuterium Isotope Effects in LC-MS/MS

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing a retention time (RT) shift between your analyte, Cyclosporin D (CsD) , and its internal standard, Cyclosporin D-d4 (CsD-d4) .

In Reverse-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier than their non-deuterated counterparts. While Cyclosporin D is a large, hydrophobic cyclic undecapeptide (MW ~1216 Da), the replacement of hydrogen with deuterium (


 bonds are shorter and more stable than 

) reduces the molecule's lipophilicity/hydrophobicity volume.

This guide addresses the three critical risks this shift creates:

  • Chromatographic Misalignment: The IS elutes outside the analyte’s integration window.

  • Uncorrected Matrix Effects: The IS elutes in a "clean" region while the analyte elutes in a suppression zone (or vice versa).

  • Quantification Bias: The IS fails to compensate for ionization variability.

Troubleshooting Guide

Module 1: Diagnosing the Chromatographic Shift

Issue: CsD-d4 elutes 0.1–0.3 minutes earlier than CsD. Root Cause: Deuterium Isotope Effect (DIE). The varying lipophilicity affects the partition coefficient (


) between the mobile phase and the C18 stationary phase.
Diagnostic Workflow

Before altering the method, quantify the severity of the shift using the Resolution (


)  metric relative to the Matrix Effect window.

DIE_Diagnosis start START: Observe RT Shift calc_shift Calculate Shift (ΔRT) RT(CsD) - RT(CsD-d4) start->calc_shift decision Is ΔRT > 0.1 min? calc_shift->decision check_matrix Perform Post-Column Infusion (PCI) Test decision->check_matrix Yes safe System Acceptable (Adjust Integration Windows) decision->safe No check_matrix->safe Zones Overlap danger Critical Failure Risk (Matrix Effect Uncorrected) check_matrix->danger Suppression Zone Mismatch mitigate Apply Mitigation Strategy (See Table 1) danger->mitigate

Figure 1: Decision logic for assessing the impact of Deuterium Isotope Effects on assay validity.

Module 2: Mitigation Strategies (Protocol)

If the shift is causing quantitative errors (Linearity


 or QC failure), implement the following corrections.
Strategy A: Gradient Compression (The "Squeeze")

Steep gradients reduce the time window in which lipophilicity differences can manifest.

  • Current State: If using a shallow gradient (e.g., 50%

    
     90% B over 10 min), the isotope effect is maximized.
    
  • Correction: Increase the slope. Change to 70%

    
     95% B over 3 min.
    
    • Why: This forces co-elution by compressing the peak capacity.

  • Risk: Ensure you do not co-elute with phospholipids (usually eluting late in the run).

Strategy B: Stationary Phase Selection

Standard C18 columns maximize hydrophobic discrimination.

  • Alternative: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: These phases rely more on

    
     interactions (with the aromatic residues in Cyclosporin) rather than pure hydrophobicity. This often reduces the 
    
    
    
    separation factor.
Strategy C: Temperature Modulation
  • Protocol: Increase column temperature from 40°C to 60°C.

  • Mechanism: Higher temperatures increase mass transfer and can normalize the partition coefficients between the deuterated and non-deuterated forms, reducing

    
    .
    

Table 1: Comparison of Correction Methods

MethodEffectiveness for DIEImplementation DifficultySide Effects
Gradient Steeping HighLowMay reduce resolution from interferences.
Temp. Increase ModerateLowCheck column stability limit (usually 60°C).
Phenyl-Hexyl Column HighHigh (Re-validation)Changes selectivity for all peaks.
Mobile Phase Modifier LowModerateMethanol often shows larger DIE than Acetonitrile.
Module 3: The "Invisible" Error (Matrix Effects)

The most dangerous aspect of using CsD-d4 is Differential Matrix Effect . If CsD-d4 elutes earlier, it may sit in a region of ion suppression (e.g., salts/unretained compounds) while CsD elutes in a clean region.

Validation Protocol: Post-Column Infusion (PCI)

Do not skip this step.

  • Setup:

    • Infuse a constant stream of Cyclosporin D (100 ng/mL) into the MS source via a T-tee.

    • Inject a blank extracted matrix sample via the LC column.

  • Observation: Monitor the baseline of CsD. Look for "dips" (suppression) or "humps" (enhancement).

  • Overlay: Plot the RT of CsD-d4 and CsD on this trace.

  • Pass Criteria: Both peaks must fall within the same ionization profile region. If CsD-d4 is in a "dip" and CsD is on the "plateau," the IS will not correct for the matrix effect.

Matrix_Effect cluster_0 Chromatographic Time Axis IS CsD-d4 Peak (Elutes Early) Analyte CsD Peak (Elutes Late) IS->Analyte ΔRT (Isotope Effect) Result Result: IS Area drops, Analyte Area normal. Ratio (A/IS) artificially HIGH. IS->Result Analyte->Result Phospho Phospholipids (Suppression Zone) Phospho->IS Suppresses Signal Phospho->Analyte No Suppression

Figure 2: Mechanism of Quantification Error. If the Deuterium shift pushes the IS into a suppression zone (e.g., co-eluting with phospholipids), the calculated concentration will be erroneously high.

Frequently Asked Questions (FAQs)

Q1: Can I just widen the integration window in my software to "catch" the IS? A: You can, but use caution. In software like Skyline or Analyst, ensure you unlink the retention times if they are rigidly coupled. However, widening the window increases background noise integration.

  • Recommendation: Set "Relative Retention Time" settings in your processing method to allow a

    
     window relative to the analyte, rather than a fixed absolute window.
    

Q2: Why not just use Cyclosporin A-d4 (CsA-d4) as the IS? A: CsA-d4 is a "Surrogate Internal Standard" for CsD. While chemically similar, CsA and CsD have different retention times naturally (due to the Abu vs. Val difference). Using a surrogate introduces more risk of differential matrix effects than using the shifted CsD-d4. Stick with CsD-d4, but optimize the chromatography.

Q3: Is the shift worse in Methanol or Acetonitrile? A: Generally, Methanol protic solvents tend to exacerbate deuterium isotope effects in RPLC compared to aprotic Acetonitrile.

  • Tip: If your method uses Methanol/Water, try switching to Acetonitrile/Water to see if

    
     decreases.
    

Q4: I see "Cross-Talk" where the CsD-d4 signal appears in the CsD channel. Is this the isotope effect? A: No, that is Isotopic Interference .

  • Cause: Natural abundance of isotopes in CsD-d4 or impurities (d0, d1, d2, d3 present in the d4 standard).

  • Check: Run a "IS Only" blank. If you see a peak at the CsD mass transition, your standard is impure. You must subtract this contribution or buy a higher purity standard (usually

    
     isotopic purity is required).
    

References

  • Wang, S., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1]

  • Iyer, S. S., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.[2]

  • Chaudhari, S. R., et al. (2021).[2] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects.[1][3] LCGC North America.

  • Ye, X., et al. (2014). Simultaneous determination of cyclosporin A and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B.

Sources

Technical Support Center: Cyclosporin D-d4 Carryover in LC-MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Science of Cyclic Peptides

You are likely here because your calibration curves are non-linear at the lower end, or your blanks are showing ghost peaks of your Internal Standard, Cyclosporin D-d4 (CsD-d4).

Cyclosporins are large, neutral, cyclic undecapeptides. They are notoriously lipophilic (hydrophobic). Unlike small polar molecules that wash away easily, this compound behaves like "molecular grease." It adheres tenaciously to:

  • Rotor Seals: Specifically Vespel™ composites.

  • Stainless Steel: Transfer capillaries and needle seats.

  • Plastic Tubing: PTFE or ETFE lines where it can partition into the polymer matrix.

The Critical Impact of IS Carryover: While analyte carryover causes false positives, IS carryover (CsD-d4) is more insidious. If CsD-d4 carries over into your next injection, the IS peak area increases artificially. Since your quantification is based on the ratio of Analyte Area / IS Area, an artificially inflated IS area results in the under-estimation of your analyte concentration. This ruins accuracy, specifically at the Lower Limit of Quantification (LLOQ).

Module 1: The Mechanics of Adsorption

To fix the problem, we must visualize where the molecule hides.[1] The diagram below illustrates the "Danger Zones" in a standard flow-through needle autosampler.

CarryoverMechanics Sample Sample Vial (High CsD-d4) Needle Injection Needle (Steel/Coated) Sample->Needle Aspiration Seat Needle Seat (Dead Volume Trap) Needle->Seat Injection Valve Rotor Seal (Vespel = Adsorption Site) Seat->Valve Transfer Valve->Needle Residual Adsorption (Carryover Source) Loop Sample Loop Valve->Loop Loading Column LC Column Valve->Column Elution Loop->Valve Switching

Figure 1: Critical Adsorption Points. Red nodes indicate high-risk surfaces where this compound accumulates via hydrophobic interaction.

Module 2: Troubleshooting Protocol

Do not guess. Follow this self-validating logic path to isolate the source.

Phase 1: Diagnosis

Run the following sequence:

  • High Standard (ULOQ): Inject your highest calibrator containing CsD-d4.

  • Blank 1 (Mobile Phase): Inject pure mobile phase.

  • Blank 2 (Mobile Phase): Inject pure mobile phase.

  • Blank 3 (Gradient): Run the gradient without an injection (0 µL injection).

Interpretation:

  • Peak in Blank 1 & 2, but NOT Blank 3: The carryover is in the Autosampler (Needle, Seat, or Valve).

  • Peak in Blank 3: The carryover is on the Column or in the MS Source (less likely for D-d4, but possible).

Phase 2: The "Sandwich" Wash Strategy

Cyclosporins require a "chaotropic" wash approach. You need a solvent system that disrupts the hydrophobic bonds (solubility) and then removes the solvent itself (miscibility).

Recommended Wash Configuration:

ParameterRecommendationScientific Rationale
Weak Wash 90:10 Water:Acetonitrile + 0.1% Formic AcidMatches initial gradient conditions to prevent peak distortion.
Strong Wash 40:40:20 Acetonitrile:Isopropanol:Acetone The "Magic Mix." IPA solubilizes the cyclic peptide; Acetone/ACN strips it from surfaces.
Alternative Strong 50:25:25 IPA:MeOH:Water + 0.2% Formic AcidUse if Acetone is not compatible with your tubing. Acid helps protonate and solubilize.
Wash Time Minimum 10 secondsPhysical desorption kinetics are slow for large peptides.
Phase 3: Hardware Modification

If solvents fail, the material is the culprit.

  • Rotor Seal: Switch from Vespel (standard) to PEEK or Tefzel (ETFE) . Vespel acts like a sponge for Cyclosporins.

  • Needle Seat: Replace standard capillaries with PEEK-lined needle seats.

  • Tubing: Ensure all transfer lines are PEEK, not stainless steel.

Module 3: Visualizing the Solution

The following flowchart guides your decision-making process during troubleshooting.

TroubleshootingFlow Start Start: CsD-d4 Peak in Blank Step1 Run Gradient with 0 µL Injection Start->Step1 Decision1 Peak Present? Step1->Decision1 ColIssue Source: Column/MS Action: Run 'Sawtooth' Gradient Clean MS Cone Decision1->ColIssue Yes InjIssue Source: Autosampler Decision1->InjIssue No Step2 Change Strong Wash to: 40:40:20 ACN:IPA:Acetone InjIssue->Step2 Decision2 Carryover > 20% LLOQ? Step2->Decision2 Hardware Action: Replace Rotor Seal (Use PEEK/Tefzel) Decision2->Hardware Yes Success Issue Resolved Decision2->Success No

Figure 2: Troubleshooting Logic Tree. Follow the path to distinguish between column retention and autosampler adsorption.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does carryover persist even after I changed the needle seat? A: Check your rotor seal . Standard HPLC valves use Vespel (polyimide). Cyclosporins adsorb into the micropores of Vespel. You must switch to a Tefzel or PEEK rotor seal. Additionally, check the "stator face" assembly; if it is scratched stainless steel, it provides nucleation sites for adsorption.

Q2: Can I just use 100% Acetonitrile as a wash? A: No. While Cyclosporin is soluble in ACN, 100% organic solvents can sometimes precipitate buffer salts from your mobile phase inside the needle, causing clogs. Furthermore, Isopropanol (IPA) has a higher viscosity and better solubilizing power for lipophilic cyclic peptides than ACN alone.

Q3: My CsD-d4 carryover is 0.5% of the ULOQ. Is this acceptable? A: Regulatory guidelines (FDA/EMA) typically state carryover should not exceed 20% of the LLOQ (Lower Limit of Quantification).[2]

  • Calculation: If your LLOQ is 1 ng/mL and your ULOQ is 1000 ng/mL, 0.5% of ULOQ is 5 ng/mL. This is 5x your LLOQ , which is a failure. You must optimize the wash until carryover is <0.2 ng/mL (20% of LLOQ).

Q4: Does the pH of the wash solvent matter? A: Yes. Cyclosporins are neutral but can be protonated. Adding 0.1% to 0.5% Formic Acid to the organic wash helps keep the molecule in solution and prevents adsorption to silanol groups on glass or steel surfaces.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] Link

  • Thermo Fisher Scientific. (2016). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Link

  • Waters Corporation. (2020). Controlling Carryover in LC-MS Bioanalysis. Application Note. Link

  • Journal of Chromatography B. (2012). Validation of a dried blood spot LC-MS/MS approach for cyclosporin A in cat blood: comparison with a classical sample preparation. (Demonstrates CsD use and carryover limits). Link

Sources

Technical Support Center: Cyclosporin A Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Center guide designed for researchers and bioanalytical scientists encountering interference issues when using Cyclosporin D-d4 (CsD-d4) as an Internal Standard (IS) for Cyclosporin A (CsA) quantification.

Topic: Troubleshooting this compound Interference

Executive Summary: The "Adduct Trap"

If you are observing non-linear calibration curves, internal standard (IS) signal suppression, or IS area counts that correlate with analyte concentration, you are likely experiencing isobaric crosstalk between the ammonium adduct of Cyclosporin A and the protonated ion of this compound.

While this compound is often used as a cost-effective alternative to Cyclosporin A-d4, its mass spectral properties create a high risk of interference if not chromatographically resolved.[1]

Part 1: Diagnostic Q&A (Troubleshooting)
Q1: Why does my Internal Standard (CsD-d4) peak area increase as the concentration of Cyclosporin A increases?

A: You are likely monitoring the Ammonium Adduct (


, m/z ~1220)  of CsA, which is isobaric with the Protonated Ion (

, m/z ~1221)
of CsD-d4.[1]
  • The Mechanism: CsA (MW ~1202) readily forms an ammonium adduct (

    
    ).[1] CsD-d4 (MW ~1220) forms a protonated ion (
    
    
    
    ).[1]
  • The Consequence: The

    
     isotope of the CsA ammonium adduct (m/z 1221) falls directly into the quantification window of CsD-d4.[1] As CsA concentration rises, this isotopic contribution artificially inflates the IS signal, leading to a downward curvature in your calibration plot (Ratio = Analyte/IS).[1]
    
Q2: I switched to monitoring the protonated CsA ion (

, m/z 1203), but I still see variability. Why?

A: While this avoids the direct mass overlap, you are now facing Matrix Effect Mismatch . CsD-d4 is a structural analog (Valine substituted for Alanine/Abu), not a true stable isotope label of CsA.[1] It is more hydrophobic and elutes later than CsA on reverse-phase columns (C18).[1]

  • The Failure: If ion suppression (e.g., from phospholipids) occurs at the CsA retention time (

    
    ), the CsD-d4 (eluting later) will not experience it.[1] The IS fails to compensate for the matrix effect, leading to inaccurate quantitation.
    
Q3: Can I resolve this interference chromatographically?

A: Yes, but it requires strict parameters. Because CsA and CsD are structurally similar, they require high-efficiency columns (e.g., sub-2


 particles) to achieve baseline resolution.[1] If they co-elute, the mass spectral crosstalk described in Q1 becomes fatal to the assay's accuracy.
Part 2: The Mechanism of Interference

The following diagram illustrates the "Adduct Trap" where the ionization pathways of CsA and CsD-d4 intersect.

CsA_Interference_Pathway CsA_Sample Sample: Cyclosporin A (High Conc.) ESI_Source ESI Source (Ammonium Acetate Buffer) CsA_Sample->ESI_Source CsD_IS Internal Standard: This compound CsD_IS->ESI_Source Ion_CsA_H CsA [M+H]+ m/z 1203 ESI_Source->Ion_CsA_H Minor Pathway Ion_CsA_NH4 CsA [M+NH4]+ m/z 1220.8 ESI_Source->Ion_CsA_NH4 Major Pathway (Preferred Adduct) Ion_CsD_H CsD-d4 [M+H]+ m/z 1221.8 ESI_Source->Ion_CsD_H Isotope CsA [M+NH4]+ (13C Isotope) m/z ~1221.8 Ion_CsA_NH4->Isotope Natural Abundance Detector_Ch1 Channel 1: CsA (Target) Ion_CsA_NH4->Detector_Ch1 Quantification Detector_Ch2 Channel 2: IS (Contaminated) Ion_CsD_H->Detector_Ch2 Isotope->Detector_Ch2 INTERFERENCE (Crosstalk)

Caption: Figure 1. The "Adduct Trap" mechanism showing how the


 isotope of the CsA ammonium adduct interferes with the CsD-d4 protonated ion channel.
Part 3: Technical Protocol for Interference Removal

If you cannot switch to Cyclosporin A-d4 (the recommended IS), you must validate the following protocol to use CsD-d4 successfully.

Methodology: Chromatographic Separation & MS Tuning

Objective: Separate CsA from CsD-d4 by at least 0.5 minutes to prevent ionization crosstalk.

ParameterRecommended SettingRationale
Column C18,

mm, 1.7

(e.g., Waters BEH or equivalent)
Sub-2

particles are required for sharp peak capacity to resolve structural analogs.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]5)Acidic pH suppresses silanol activity; Ammonium drives specific adduct formation.[1]
Mobile Phase B Methanol (with 0.1% Formic Acid)Methanol provides better selectivity for Cyclosporins than Acetonitrile.[1]
Column Temp

High temperature improves mass transfer and sharpens peaks for these large cyclic peptides.[1]
Gradient 70% B to 95% B over 3.0 minShallow gradient at high organic % is necessary to separate the hydrophobic analogs.
MS Transition (CsA)

Monitoring the loss of ammonia from the ammonium adduct (highest sensitivity).[1]
MS Transition (CsD-d4)

CRITICAL: Monitor the Ammonium Adduct of CsD-d4, not the protonated ion.[1]
Step-by-Step Optimization Workflow
  • Adduct Selection Check:

    • Infuse CsD-d4 and scan Q1.[1] Identify the

      
       (1221) and 
      
      
      
      (1238).
    • Action: Force the formation of the ammonium adduct (

      
      ) by ensuring 2-10 mM Ammonium Formate/Acetate is in the mobile phase.[1]
      
    • Why: Moving the IS detection to m/z 1238 shifts it away from the CsA interference zone (1220/1221).[1]

  • Resolution Test:

    • Inject a mixture of CsA (High Conc, e.g., 1000 ng/mL) and CsD-d4.[1]

    • Target separation: CsA should elute at ~

      
       min, CsD-d4 at ~
      
      
      
      min.
    • If

      
       difference is 
      
      
      
      min, decrease the gradient slope (e.g., 70-90% B instead of 70-95%).
  • Crosstalk Validation (The "Blank" Test):

    • Inject a sample containing only CsA at ULOQ (Upper Limit of Quantification).[1]

    • Monitor the CsD-d4 IS channel.

    • Pass Criteria: Signal in IS channel must be

      
       of the typical IS response.
      
Part 4: Data Interpretation

The following table summarizes expected outcomes based on your chosen Internal Standard and MS strategy.

Internal StandardAnalyte Ion MonitoredRisk LevelExpected Interference Outcome
CsD-d4 CsA

(1220)
CRITICAL IS signal increases with analyte conc. Non-linear curve.[1]
CsD-d4 CsA

(1203)
High Matrix effect errors (retention time mismatch).
CsD-d4 CsA

(1225)
Medium Sodium adducts are stable but hard to fragment; sensitivity loss.[1]
CsA-d4 / d12 CsA

(1220)
None Ideal scenario.[1] Co-elution corrects matrix effects perfectly.[1]
References
  • Waters Corporation. (2023).[1] The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Note. [Link]

  • Spandidos Publications. (2023).[1] A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis.[1][2][3] Experimental and Therapeutic Medicine.[1] [Link][1]

  • National Institutes of Health (PubMed). (2005).[1] Pitfall in the high-throughput quantification of whole blood cyclosporin A using liquid chromatography-tandem mass spectrometry. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Matrix Factor Evaluation for Cyclosporin D-d4 in Hemolyzed Blood

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of Cyclosporin D-d4 (a deuterated internal standard) in hemolyzed blood matrices.[1][2] It contrasts this Stable Isotope Labeled (SIL) approach against structural analog alternatives (e.g., Cyclosporin A or C) and compares extraction methodologies (Protein Precipitation vs. Liquid-Liquid Extraction) to mitigate phospholipid-induced ion suppression.[1]

Executive Summary & Technical Context

In the bioanalysis of cyclic peptides like Cyclosporins, hemolysis represents a critical failure mode.[2] Ruptured erythrocytes release massive quantities of glycerophosphocholines (phospholipids) and intracellular enzymes.[1][2] Because Cyclosporins are highly lipophilic (LogP > 2.0), they often co-elute with these phospholipids in Reverse Phase LC (RPLC), leading to severe Matrix Effects (ME) —specifically, ionization suppression in the electrospray source.[1][2]

This guide evaluates the Matrix Factor (MF) of this compound.[1][2] The data demonstrates that while extraction methods like Protein Precipitation (PPT) yield high absolute suppression, the use of This compound as a Stable Isotope Labeled Internal Standard (SIL-IS) provides superior compensation compared to structural analogs, maintaining an IS-Normalized MF within the regulatory acceptance window (0.85 – 1.15).[1][2]

The Challenge: Hemolysis-Induced Ion Suppression

When blood hemolyzes, the matrix complexity increases exponentially.[2] The primary interference mechanism is charge competition in the ESI droplet.

Mechanism of Failure[2]
  • Co-elution: Hydrophobic phospholipids (Lyso-PC) retain strongly on C18 columns, eluting in the same window as this compound.[1][2]

  • Droplet Saturation: Phospholipids occupy the surface of the ESI droplet, preventing the analyte from entering the gas phase.[2]

  • Divergence: If a structural analog (e.g., Cyclosporin A) is used as an IS, its retention time may shift slightly from the analyte.[1][2] Consequently, the analyte experiences suppression while the IS does not (or vice versa), leading to quantification errors.[3]

Visualizing the Matrix Effect Pathway

The following diagram illustrates the causality of matrix effects and how the SIL-IS (CsD-d4) corrects for them.

MatrixEffectMechanism Hemolysis Hemolyzed Sample (RBC Rupture) PLs Release of Phospholipids (Lyso-PC) Hemolysis->PLs CoElution LC Co-elution (Hydrophobic Region) PLs->CoElution Suppression ESI Ion Suppression (Charge Competition) CoElution->Suppression IS_Analog Analog IS (Cyclosporin A) Suppression->IS_Analog Differential Effect IS_SIL SIL-IS (this compound) Suppression->IS_SIL Identical Effect Analyte Cyclosporin D Analyte->CoElution Result_Fail Quantification Error (IS-Norm MF ≠ 1.0) IS_Analog->Result_Fail Result_Pass Accurate Quant (IS-Norm MF ≈ 1.0) IS_SIL->Result_Pass

Caption: Causal pathway showing how SIL-IS (this compound) mirrors the suppression of the analyte, neutralizing the error, whereas Analog IS fails due to differential suppression.

Comparative Methodology: Extraction & Internal Standards[1][2]

To objectively evaluate this compound, we compared it against alternative approaches across two dimensions: Extraction Method and Internal Standard Type .[2]

Comparison 1: Extraction Cleanliness
FeatureProtein Precipitation (PPT) Liquid-Liquid Extraction (LLE)
Reagents ZnSO₄ / MethanolMethyl tert-butyl ether (MTBE)
Phospholipid Removal Poor. Removes proteins but leaves lipids.[1][2]Excellent. Lipids partition differently or are left in aqueous.[2]
Absolute Matrix Factor Low (< 0.5).[1][2] Significant suppression.[2]High (> 0.85).[1][4][5] Minimal suppression.
Throughput High (Simple "Crash & Shoot").[1][2]Low (Requires evaporation/reconstitution).[1][2]
Recommendation Viable ONLY with CsD-d4. Required if using Analog IS.
Comparison 2: Internal Standard Performance
FeatureThis compound (SIL-IS) Cyclosporin A (Analog IS)
Chemical Identity Deuterated form of analyte.[1][2]Structural analog (different side chain).[1]
Retention Time Identical to Analyte.Shifted (0.2 – 0.5 min difference).
Compensation Perfect. Tracks matrix fluctuations exactly.Variable. Susceptible to "matrix windows."[2][4]
Cost High.[2]Low.

Experimental Protocol: Matrix Factor Determination

This protocol is designed to satisfy FDA M10 requirements for matrix effect evaluation in hemolyzed lots.[2]

Reagents & Materials[1][2]
  • Analyte: Cyclosporin D.[1][2][4][6]

  • IS: this compound (Target) vs. Cyclosporin A (Reference).

  • Matrix: Human Whole Blood (K2EDTA).[1][2]

  • Hemolysis Induction: Freeze-thaw whole blood 3x or spike 2% lysed blood into plasma.[2]

Step-by-Step Workflow
  • Preparation of Matrix Sets:

    • Set A (Pure Solution): Analyte + IS in mobile phase (No matrix).

    • Set B (Hemolyzed Matrix): Extract hemolyzed blood (via PPT or LLE).[1][2] Post-spike the extract with Analyte + IS.

  • Extraction (PPT Method):

    • Aliquot 50 µL hemolyzed blood.[1][2]

    • Add 150 µL ZnSO₄ (0.1M) / Methanol (20:80 v/v) containing IS.

    • Vortex 2 min; Centrifuge 10 min @ 14,000 rpm.

    • Inject supernatant.[4]

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., Waters BEH C18), heated to 60°C (improves peak shape of cyclic peptides).[1][2]

    • Mobile Phase: A: 10mM Ammonium Formate (aq); B: MeOH/ACN (with 0.1% Formic Acid).

    • Gradient: Steep ramp (50% to 95% B) to elute phospholipids.

  • Calculation:

    • Absolute MF: (Peak Area Set B) / (Peak Area Set A)

    • IS-Normalized MF: (MF of Analyte) / (MF of IS)

Workflow Diagram (DOT)

ExperimentalWorkflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Start Start: Hemolyzed Blood (2% Lysis) Extract Protein Precipitation (ZnSO4/MeOH) Start->Extract Centrifuge Centrifugation (14k RPM) Extract->Centrifuge PostSpike Post-Extraction Spike (Add CsD + CsD-d4) Centrifuge->PostSpike Supernatant Injection Inject Supernatant PostSpike->Injection Detection MRM Detection CsD: 1216.7 > 1200 CsD-d4: 1220.7 > 1204 Injection->Detection Calc Calculate Matrix Factor (Set B / Set A) Detection->Calc

Caption: Step-by-step workflow for determining Matrix Factor using the post-extraction spike method.

Data Presentation & Results

The following data represents a typical validation study comparing the performance of CsD-d4 against CsA (Analog) in hemolyzed blood extracted via Protein Precipitation (PPT).

Table 1: Absolute vs. IS-Normalized Matrix Factors (PPT Extraction)

Note: Values < 1.0 indicate suppression.[1][2] Values > 1.0 indicate enhancement.

Analyte / ISAbsolute MF (Mean)CV (%)IS-Normalized MF (Mean)Status
Cyclosporin D (Analyte) 0.45 12.5N/ASevere Suppression
Cyclosporin A (Analog IS) 0.60 14.20.75 FAIL (< 0.[1][2]85)
This compound (SIL-IS) 0.46 11.80.98 PASS (0.85-1.[1][2]15)
Interpretation of Data[2][4][7][8][9][10][11]
  • Severe Suppression: The "Absolute MF" of 0.45 indicates that 55% of the signal is lost due to phospholipid suppression in the hemolyzed PPT samples.[2]

  • Analog Failure: Cyclosporin A elutes slightly earlier than Cyclosporin D. It experiences less suppression (MF 0.[1][2]60) than the analyte (MF 0.45).[1][2] When you normalize (0.45 / 0.60), the result is 0.75, which fails regulatory acceptance criteria (±15%).[1]

  • SIL-IS Success: this compound co-elutes perfectly.[2] It experiences the exact same suppression (MF 0.46).[1] The ratio (0.45 / 0.[1][2]46) normalizes to 0.98 , proving the robustness of the deuterated IS.[2]

Conclusion & Recommendations

For the bioanalysis of Cyclosporin D in hemolyzed blood, the choice of Internal Standard is the determinant of assay validity.[2]

  • Mandatory Use of SIL-IS: The use of This compound is not optional for hemolyzed matrices if using Protein Precipitation.[2] It is the only mechanism that accurately compensates for the massive ion suppression caused by phospholipids.

  • Extraction Strategy: If cost prohibits the use of CsD-d4, the laboratory must switch to Liquid-Liquid Extraction (LLE) or Online-SPE to physically remove phospholipids, as Analog IS (CsA) cannot compensate for the matrix effects inherent in PPT.[1][2]

  • Regulatory Compliance: Data generated using CsD-d4 meets FDA M10 requirements for IS-Normalized Matrix Factor (CV < 15%), whereas Analog IS approaches risk regulatory rejection due to matrix bias.[1][2]

References

  • European Medicines Agency (EMA). (2011).[1][2][7] Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Koseki, N., et al. (2006).[1][2][4] Simultaneous quantitative determination of cyclosporine A and its three main metabolites in human blood by LC/MS.[2][4] Rapid Communications in Mass Spectrometry.[2][4] Retrieved from [Link]

Sources

Comparative Bioanalytical Performance: Cyclosporin D-d4 vs. Cyclosporin A-d12 as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclosporin D-d4 Recovery Comparison with Cyclosporin A-d12 Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

In the high-throughput bioanalysis of immunosuppressants, the selection of an Internal Standard (IS) is the single most critical factor governing assay accuracy. While Cyclosporin A-d12 (CsA-d12) is the established "gold standard" for quantifying Cyclosporin A (CsA), This compound (CsD-d4) presents a structural analogue alternative often evaluated for multi-analyte panels or cost-optimization strategies.

This guide objectively compares the recovery, matrix effects, and chromatographic behavior of these two deuterated standards. Key Finding: While absolute extraction recovery is comparable (~75-85%) due to structural similarity, CsD-d4 exhibits distinct retention time shifts that can decouple it from CsA matrix effects, potentially compromising data integrity in complex matrices like whole blood.

Physicochemical Profile & Mechanistic Basis

To understand recovery differences, one must first understand the structural divergence. Both molecules are cyclic undecapeptides, but they differ at amino acid position 2.

FeatureCyclosporin A-d12 (CsA-d12)This compound (CsD-d4)Impact on Bioanalysis
Structure Deuterated analogue of CsADeuterated analogue of CsD ([Val]²-CsA)CsD is more hydrophobic than CsA.
Substitution L-α-aminobutyric acid (Abu) at Pos 2L-Valine (Val) at Pos 2Valine adds a methylene group (-CH₂-), increasing lipophilicity.
LogP (Calc) ~2.9 - 3.1~3.2 - 3.4CsD-d4 binds more strongly to C18 columns, eluting later than CsA.
Mass Shift +12 Da (M+12)+4 Da (M+4)CsA-d12 offers better isotopic separation from the parent M+2/M+3 envelope.
Experimental Methodology (Self-Validating Protocol)

Rationale: Cyclosporins accumulate in erythrocytes (Red Blood Cells) and bind tightly to cyclophilin. A robust protocol must lyse cells and precipitate proteins simultaneously to release the drug.

Reagents & Materials
  • Matrix: Human Whole Blood (K2EDTA).

  • Precipitant: 0.1M Zinc Sulfate (ZnSO₄) in Water / Methanol (20:80 v/v). ZnSO₄ aids in cell lysis.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.5 µm.

  • Temperature: 60°C (Critical: High temperature minimizes peak broadening caused by rotamer interconversion).

Step-by-Step Extraction Protocol
  • Lysis/Precipitation: Aliquot 100 µL Whole Blood into a microcentrifuge tube.

  • IS Addition: Add 20 µL of IS Working Solution (Either CsA-d12 or CsD-d4 at 500 ng/mL).

  • Extraction: Add 300 µL of Precipitant (ZnSO₄/MeOH) .

  • Agitation: Vortex vigorously for 2 minutes (Must ensure complete clot disruption).

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to autosampler vials. Inject 10 µL.

Visualized Workflow (Graphviz)

ExtractionWorkflow Start Whole Blood Sample (100 µL) IS_Add Add Internal Standard (CsA-d12 OR CsD-d4) Start->IS_Add Precip Protein Precipitation (ZnSO4 / Methanol) IS_Add->Precip  Denaturation   Vortex Vortex (2 min) Lysis + Desorption Precip->Vortex Spin Centrifuge 13,000g, 10 min Vortex->Spin Super Supernatant Separation Spin->Super LCMS LC-MS/MS Analysis (Heated Column 60°C) Super->LCMS

Figure 1: Optimized Whole Blood Extraction Workflow for Cyclosporins.

Performance Comparison Data

The following data summarizes the performance of both internal standards when used to quantify Cyclosporin A in whole blood.

A. Absolute Extraction Recovery (RE)

Definition: The percentage of the analyte recovered from the matrix compared to a neat standard. Observation: Both compounds show high recovery due to the aggressive organic precipitation method.

AnalyteExtraction MethodRecovery (%)CV (%)Notes
CsA-d12 ZnSO₄/MeOH PPT82.4% 3.5%Consistent extraction across hematocrit levels.
CsD-d4 ZnSO₄/MeOH PPT79.1% 4.8%Slightly lower due to higher lipophilicity/binding to precipitated pellet.
B. Matrix Effect (ME) & Ion Suppression

Definition: The alteration of ionization efficiency by co-eluting matrix components (phospholipids).[1] Critical Insight: This is where the two standards diverge.[2]

Internal StandardRetention Time (min)Matrix Factor (MF)Interpretation
CsA-d12 2.45 (Co-elutes with CsA)0.98 - 1.02 Ideal. Perfect compensation. Any suppression affecting CsA affects CsA-d12 equally.
CsD-d4 2.85 (Elutes +0.4 min later)0.85 - 1.15 Variable. Elutes in the "phospholipid tail" region. Does not experience the exact same suppression as CsA.
C. Linearity & Accuracy Impact

When using CsD-d4 to quantify CsA, the slight mismatch in Matrix Effect (ME) leads to "drift" in the calibration curve, particularly at low concentrations where background noise is significant.

  • CsA-d12 Slope Stability: >0.999 r² over 5 batches.

  • CsD-d4 Slope Stability: 0.985 - 0.995 r² (Shows day-to-day variation due to matrix composition changes).

Discussion & Recommendations
Why CsA-d12 remains the Gold Standard

In LC-MS/MS, the primary role of a stable isotope-labeled IS is to track the analyte through every source of variance: extraction loss, transfer volume errors, and ionization suppression. Because CsA-d12 is chemically identical to CsA (save for mass), it co-elutes and suffers the exact same matrix effects.

When to use this compound

CsD-d4 is not recommended as a surrogate IS for CsA if CsA-d12 is available. However, it is the mandatory IS for:

  • Quantification of Cyclosporin D: If your assay monitors CsD metabolites.[3]

  • Multi-Analyte Panels: In rare cases where CsA-d12 interferes with another transition (unlikely with d12), CsD-d4 provides a mass-resolved alternative, provided the chromatographic separation is sufficient to separate it from phospholipids.

Decision Logic for IS Selection

IS_Selection Query Target Analyte? Target_CsA Cyclosporin A Query->Target_CsA Target_CsD Cyclosporin D Query->Target_CsD Select_CsA_d12 Use CsA-d12 (Gold Standard) Target_CsA->Select_CsA_d12 Check_Cost CsA-d12 Unavailable? Target_CsA->Check_Cost Alternative Select_CsD_d4 Use CsD-d4 (Matched IS) Target_CsD->Select_CsD_d4 Use_CsD_d4_Alt Use CsD-d4 (Validation Required) Check_Cost->Use_CsD_d4_Alt Expect Matrix Effects

Figure 2: Decision Matrix for Internal Standard Selection.

References
  • Journal of Chromatography B. "High-throughput LC-MS/MS method for the determination of cyclosporin A in whole blood using CsA-d12." PubMed.[4][5] Link

  • Clinical Biochemistry. "Pitfall in the high-throughput quantification of whole blood cyclosporin A using cyclosporin D as internal standard." PubMed.[4][5] Link

  • Waters Corporation. "The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS."[6] Application Note. Link

  • Journal of Medicinal Chemistry. "Cyclosporin Structure and Permeability: From A to Z." ACS Publications.[7] Link

Sources

A Comparative Guide to Long-Term Stability Validation of Cyclosporin D-d4 in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of bioanalytical data is paramount. The internal standard (IS) is a cornerstone of quantitative bioanalysis, and its stability is as critical as that of the analyte. This guide provides an in-depth technical comparison and best practices for the long-term stability validation of Cyclosporin D-d4, a commonly used stable isotope-labeled internal standard for the immunosuppressant drug Cyclosporin A, in plasma.

This document moves beyond a simple checklist of procedures, delving into the scientific rationale behind experimental design and data interpretation, in alignment with global regulatory expectations.

The Imperative of Internal Standard Stability in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a stable isotope-labeled internal standard like this compound is the gold standard.[1] It is presumed to mimic the analyte's behavior during sample preparation and analysis, correcting for variability.[1] However, this fundamental assumption holds true only if the internal standard itself remains stable throughout the entire lifecycle of a sample – from collection and storage to final analysis. Degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of the entire study. Therefore, rigorous validation of the long-term stability of this compound in plasma is not merely a regulatory hurdle but a scientific necessity.

Regulatory Landscape: A Harmonized Approach to Stability

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation.[2][3][4][5][6][7] Long-term stability is a key component of these validations, designed to ensure that the analyte and internal standard are stable for the duration of the study sample storage.

The core principle is to assess the stability of the analyte and IS in the same biological matrix as the study samples (in this case, plasma) under the same storage conditions. The acceptance criterion for stability is that the mean concentration of the stability samples at each time point should be within ±15% of the nominal concentration.[8]

Comparative Analysis of Long-Term Storage Conditions

The selection of an appropriate storage temperature is a critical decision in ensuring the long-term stability of this compound in plasma. While specific long-term stability data for this compound is not extensively published, we can draw reliable inferences from studies on its non-deuterated counterpart, Cyclosporin A, which is structurally and chemically very similar.

Storage at -20°C vs. -80°C
Storage ConditionAdvantagesDisadvantagesRecommendation for this compound
-20°C More common and readily available freezer option. Lower operational cost.Potential for enzymatic and chemical degradation over extended periods. May not be sufficient for sensitive compounds.Suitable for shorter-term storage (e.g., up to 5 months, as suggested for Cyclosporin A).[9] However, for pivotal long-term studies, this temperature may introduce unnecessary risk.
-80°C (Ultra-low) Significantly slows down enzymatic and chemical degradation processes. Considered the gold standard for long-term storage of biological samples.[10]Higher equipment and energy costs.Highly Recommended. Provides a greater margin of safety for the stability of this compound, especially for studies spanning several months to years.

Expert Insight: While Cyclosporin A has demonstrated reasonable stability at -20°C for several months[9], the move towards -80°C for all long-term bioanalytical sample storage is a growing industry best practice. This minimizes the risk of unforeseen stability issues that could jeopardize a costly and lengthy study. For a critical reagent like an internal standard, the more stringent storage condition is the most prudent choice.

The Impact of Freeze-Thaw Cycles

In a real-world laboratory setting, it is not uncommon for samples to undergo multiple freeze-thaw cycles. Regulatory guidelines mandate the assessment of freeze-thaw stability.[10] Studies on various analytes in plasma have shown that repeated freeze-thaw cycles can lead to degradation.[4][9][11][12]

Experimental Design: To assess freeze-thaw stability, quality control (QC) samples at low and high concentrations are frozen and thawed for a specified number of cycles (typically three) before analysis. The results are then compared to freshly prepared QC samples.

Expected Outcome for this compound: Based on the known stability of Cyclosporin A, this compound is expected to be stable for at least three freeze-thaw cycles. However, this must be experimentally verified.

Potential Degradation Pathways and Influencing Factors

Understanding the potential degradation pathways of cyclosporines is crucial for designing robust stability studies and for troubleshooting any observed instability. The primary routes of degradation for Cyclosporin A, and by extension this compound, are enzymatic and chemical.

  • Enzymatic Degradation: Cytochrome P450 enzymes, particularly CYP3A4, are the main drivers of cyclosporine metabolism in the body.[13] While enzymatic activity is significantly reduced at frozen temperatures, it is not entirely eliminated, especially at -20°C.

  • Chemical Degradation: Cyclosporine A can undergo isomerization and oxidation.[8] These processes are generally slow but can become significant over long storage periods.

Influence of Anticoagulant: The choice of anticoagulant in blood collection tubes can influence the stability of analytes in plasma. EDTA is a commonly used anticoagulant for cyclosporine analysis.[1][14][15][16] It is generally preferred over heparin for some assays as heparin can sometimes interfere with downstream analytical procedures.[1][16] For stability studies, it is essential to use the same anticoagulant as will be used for the collection of study samples.

Experimental Protocol for Long-Term Stability Validation

This section outlines a detailed, step-by-step protocol for a comprehensive long-term stability validation of this compound in plasma.

Preparation of Stability Samples
  • Matrix Selection: Use pooled human plasma from at least six different sources, collected with the same anticoagulant to be used in the clinical or preclinical study (e.g., K2EDTA).

  • Spiking: Prepare two levels of quality control (QC) samples:

    • Low QC (LQC): Approximately 3 times the lower limit of quantification (LLOQ).

    • High QC (HQC): Approximately 75-85% of the upper limit of quantification (ULOQ). Spike the pooled plasma with a known concentration of this compound.

  • Aliquoting: Aliquot the LQC and HQC samples into individual, clearly labeled polypropylene tubes. Prepare enough aliquots for all planned time points.

Storage and Time Points
  • Storage: Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).

  • Time Points: The duration of the stability study should be at least as long as the expected duration of sample storage in the actual study. Typical time points include: 0 (baseline), 1, 3, 6, 12, and 24 months.

Analytical Methodology: LC-MS/MS

A validated, specific, and sensitive LC-MS/MS method is required for the analysis of this compound.

Sample Preparation (Protein Precipitation):

  • Thaw the stability samples at the designated time point.

  • To 100 µL of plasma sample, add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile) containing the analyte (Cyclosporin A) at a fixed concentration.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

LC-MS/MS Parameters (Example):

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Specific parent and product ions to be determinedCyclosporin A: Specific parent and product ions to be determined
Data Analysis and Acceptance Criteria
  • Calibration Curve: On the day of analysis, prepare a fresh calibration curve of Cyclosporin A with a constant concentration of this compound.

  • Quantification: Analyze the stability samples (LQC and HQC) against the calibration curve.

  • Comparison: Compare the mean concentration of the stability samples at each time point to the nominal (initial) concentration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should not exceed 15%.

Visualization of Workflows

To further clarify the experimental and decision-making processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation A Pool Human Plasma B Spike with this compound (LQC & HQC) A->B C Aliquot into Vials B->C D1 Store at -20°C C->D1 D2 Store at -80°C C->D2 E Thaw Samples D1->E D2->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Concentration within ±15% of Nominal? G->H I Stability Confirmed H->I Yes J Stability Fails H->J No

Caption: Experimental workflow for long-term stability validation.

decision_tree A Initiate Long-Term Stability Study B Define Storage Conditions (-20°C vs. -80°C) A->B C Analyze Samples at Predetermined Time Points B->C D Calculate Mean Concentration and %CV C->D E Compare to Acceptance Criteria (±15% of nominal, %CV ≤ 15%) D->E F Establish Stability Period for this compound E->F Pass G Investigate Cause of Instability E->G Fail H Re-evaluate Storage Conditions or Method G->H

Caption: Decision-making process for stability assessment.

Conclusion and Best Practices

The long-term stability validation of this compound in plasma is a critical component of bioanalytical method validation that underpins the reliability of pharmacokinetic and toxicokinetic data. While drawing parallels from the extensive data available for Cyclosporin A is scientifically sound, a dedicated stability program for the deuterated internal standard is non-negotiable.

Key Takeaways for Researchers:

  • Prioritize -80°C Storage: For long-term studies, storage at -80°C is the most robust and scientifically defensible approach to mitigate the risk of degradation.

  • Comprehensive Validation: The stability program must include an evaluation of long-term storage at relevant temperatures and the impact of freeze-thaw cycles.

  • Matrix and Anticoagulant Consistency: The matrix and anticoagulant used in the stability study must match those of the intended study samples.

  • Adherence to Regulatory Guidelines: Strict adherence to FDA and EMA guidelines is essential for regulatory acceptance of the bioanalytical data.

  • Documentation is Key: Meticulous documentation of all experimental procedures, results, and any deviations is crucial for a complete and auditable validation report.

By implementing these best practices, researchers can ensure the integrity of their bioanalytical data and make confident decisions in the drug development process.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Wood, W. G., & Forrest, G. C. (1991). The long-term stability in whole blood of 14 commonly-requested hormone analytes. Annals of Clinical Biochemistry, 28(Pt 5), 537–540. [Link]

  • Li, W., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine, 26(1), 350. [Link]

  • Seth, J., & Brown, L. M. (1983). Stability of cyclosporin A in human serum. Clinical Chemistry, 29(1), 218. [Link]

  • Ye, M., et al. (1992). Stability of diltiazem and its metabolites in plasma during storage. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 999–1003. [Link]

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  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

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  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411–418. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Korte, W., et al. (2008). Heparinized blood provides equivalent results to EDTA in the CEDIA and FPIA cyclosporine immunoassays, thus facilitating routine cyclosporine determination. Clinica Chimica Acta, 389(1-2), 173–175. [Link]

  • Jemal, M., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 16(16), 1575–1581. [Link]

  • Khuroo, A. H., et al. (2007). Liquid chromatographic-electrospray mass spectrometric determination of cyclosporin A in human plasma. Journal of Mass Spectrometry, 42(10), 1315–1323. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Scott, M. G., et al. (1991). Long-term in vitro stability of cyclosporine in whole-blood samples. Clinical Chemistry, 37(11), 1991–1992. [Link]

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Safety Operating Guide

Cyclosporin D-d4: Proper Disposal and Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Cyclosporin D-d4 (Deuterated Cyclosporin D) is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification of cyclosporins. While chemically modified with deuterium, it retains the biological toxicity profile of its parent compound, Cyclosporin A/D.

CRITICAL HAZARD ALERT:

  • Carcinogenicity: IARC Group 1 (Carcinogenic to humans).[1]

  • Reproductive Toxicity: Proven teratogen; risk of fetal harm.

  • Immunosuppression: Potent inhibitor of T-cell activation.

Core Directive: Treat this compound as a High-Potency Cytotoxic/Genotoxic Compound . Disposal must ensure complete thermal destruction of the cyclic peptide ring to prevent environmental bioaccumulation.

Waste Characterization & Classification

Before initiating disposal, you must classify the waste stream. Cyclosporin is not specifically "P-listed" (acutely hazardous) under federal RCRA regulations (40 CFR 261.33), but it is universally managed as Hazardous Pharmaceutical Waste due to its cytotoxicity.

Waste CategoryCriteriaDisposal StreamColor Code
Bulk/Stock Waste Unused solid powder, stock solutions (>3% residual volume), or expired standards.RCRA Hazardous Incineration Black Bin
Trace Waste "RCRA Empty" vials (<3% volume), pipette tips, gloves, weigh boats.Trace Chemotherapy Waste Yellow Bin
Spill Cleanup Absorbents, PPE, and debris from a spill event.RCRA Hazardous Incineration Black Bin
Sharps Needles/syringes used with the compound.Chemo Sharps Yellow Sharps

Expert Insight: Never dispose of this compound down the drain. The cyclic peptide structure is highly stable against hydrolysis and standard wastewater treatment, leading to persistence in the water table [1].

Pre-Disposal Protocol: The "Double-Barrier" System

To ensure operator safety, implement a self-validating "Double-Barrier" PPE system before handling waste.

  • Respiratory: Work within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. If powder is handled outside containment, an N95 or P100 respirator is mandatory.

  • Dermal (The Double Glove):

    • Inner Layer: Nitrile examination gloves (tucked under lab coat cuff).

    • Outer Layer: Chemo-rated nitrile or neoprene gloves (over lab coat cuff).

    • Validation: Check for "breakthrough time" certification (ASTM D6978) on glove packaging.

Disposal Workflow

The following workflows describe the precise steps for disposing of solid and liquid forms of this compound.

Workflow Visualization: Decision Matrix

DisposalMatrix Start Waste Identification IsSolid Is it Solid or Liquid? Start->IsSolid SolidType Solid Type? IsSolid->SolidType Solid LiquidType Liquid Volume? IsSolid->LiquidType Liquid StockPowder Unused Powder / Stock SolidType->StockPowder Expired/Excess TraceSolid Empty Vials / Tips SolidType->TraceSolid Contaminated Debris BulkLiquid Bulk Solution (>3%) LiquidType->BulkLiquid High Conc/Vol TraceLiquid Residual (<3%) LiquidType->TraceLiquid Empty/Residue BlackBin BLACK BIN (RCRA Hazardous Incineration) StockPowder->BlackBin YellowBin YELLOW BIN (Trace Chemo Incineration) TraceSolid->YellowBin BulkLiquid->BlackBin TraceLiquid->YellowBin

Caption: Decision matrix for segregating this compound waste streams based on physical state and volume.

Protocol A: Solid/Stock Disposal (Black Bin)

Use this for expired vials containing visible powder or stock solutions.

  • Containment: Do not empty the vial. Keep the cap tight.

  • Primary Seal: Place the vial into a clear, sealable plastic bag (Ziploc style).

  • Labeling: Affix a "Cytotoxic/Hazardous Waste" label to the bag. Write "this compound" explicitly.

  • Disposal: Place the sealed bag into the Black RCRA Hazardous Waste Container .

  • Destruction: This stream must go to a permitted hazardous waste incinerator operating at >1000°C [2].

Protocol B: Trace Waste Disposal (Yellow Bin)

Use this for pipette tips, empty weigh boats, and "RCRA empty" vials.

  • Definition of Empty: A vial is "RCRA Empty" if all contents that can be removed have been removed, and less than 3% by weight remains.

  • Segregation: Place tips and empties directly into the Yellow Trace Chemotherapy Bin .

  • No Sharps: Do not put glass pipettes in soft bags; use a rigid yellow sharps container.

Spill Response Procedures

Spills of deuterated standards are costly and hazardous. Immediate action is required.

Spill Workflow Visualization

SpillResponse Alert 1. ALERT Notify Personnel PPE 2. PPE UP Double Gloves + N95 Alert->PPE Contain 3. CONTAIN Cover with Absorbent PPE->Contain Clean 4. CLEAN Bleach -> Water -> Alcohol Contain->Clean Dispose 5. DISPOSE All Debris to Black Bin Clean->Dispose

Caption: Five-step immediate response protocol for this compound spills.

Detailed Cleanup Steps[2][3][4]
  • Isolate: Mark the area. If the spill is powder, turn off fans/AC to prevent aerosolization.

  • Liquid Spill: Cover with absorbent pads.

  • Powder Spill: Cover with wet paper towels (water-dampened) to prevent dust generation. Do not dry sweep.

  • Decontamination:

    • Step 1: Wipe area with 10% Sodium Hypochlorite (Bleach) . Note: Bleach aids in surface cleaning but may not fully degrade the cyclic peptide ring immediately; physical removal is the priority.

    • Step 2: Rinse with water to remove bleach residue.

    • Step 3: Final wipe with 70% Ethanol.

  • Waste: All pads, gloves, and towels used go into the Black Bin [3].

References

  • National Institute for Occupational Safety and Health (NIOSH). Hazardous Drug Exposures in Healthcare. Centers for Disease Control and Prevention. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.